molecular formula C8H18N2 B3088879 (R)-1-Isopropyl-3-methyl-piperazine CAS No. 1187928-29-5

(R)-1-Isopropyl-3-methyl-piperazine

Cat. No.: B3088879
CAS No.: 1187928-29-5
M. Wt: 142.24 g/mol
InChI Key: YACAUMLIXMVUBX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Isopropyl-3-methyl-piperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-Isopropyl-3-methyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Isopropyl-3-methyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methyl-1-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACAUMLIXMVUBX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: (R)-1-Isopropyl-3-methyl-piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Dynamics

(R)-1-Isopropyl-3-methyl-piperazine (CAS Number: 1248907-64-3) is a highly specialized, chiral building block increasingly utilized in the design of next-generation targeted therapeutics.

Nomenclature & Regiochemistry Note: While frequently indexed in chemical databases under the inverted nomenclature 1-methyl-3-(propan-2-yl)piperazine or 3-isopropyl-1-methylpiperazine, the CAS registry number 1248907-64-3 uniquely identifies the specific regioisomer where the methyl group resides on the tertiary amine (N1) and the bulky isopropyl group is positioned at the C3 carbon, directly adjacent to the reactive secondary amine (N4) .

The strategic incorporation of this moiety into a pharmacophore serves three distinct structural purposes:

  • Vector Control: The (R)-enantiomer provides a rigid, specific spatial projection of the isopropyl group. In deep hydrophobic binding pockets, this stereocenter dictates the exact trajectory of the attached scaffold, preventing catastrophic steric clashes that would otherwise reduce binding affinity.

  • Lipophilic Basicity: The N1-methyl group modulates the overall lipophilicity and basicity (pKa) of the piperazine ring, enhancing membrane permeability compared to unsubstituted analogs .

  • Steric Shielding: The C3-isopropyl group significantly shields the adjacent N4 secondary amine. This steric hindrance increases the metabolic stability of the resulting drug candidate by restricting the access of cytochrome P450 enzymes to the N-alkyl bond.

Physicochemical Profiling
PropertySpecification
CAS Number 1248907-64-3
Chemical Name (R)-1-Isopropyl-3-methyl-piperazine
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
SMILES CC(C)[C@@H]1CN(C)CCN1
Appearance Colorless to light yellow liquid
Storage Conditions Sealed in dry, 2-8°C under inert atmosphere

Pharmacological Relevance: Cbl-B Inhibition

Recent advancements in immuno-oncology have highlighted the E3 ubiquitin ligase Cbl-B (Casitas B-lineage lymphoma-b) as a critical negative regulator of T-cell activation. Cbl-B dampens immune responses by ubiquitinating and degrading receptor tyrosine kinases associated with the T-cell receptor (TCR).

(R)-1-Isopropyl-3-methyl-piperazine has emerged as a crucial structural motif in the synthesis of highly selective Cbl-B inhibitors [[1]](). When incorporated into lactam-based scaffolds, the chiral piperazine ring projects into the E2-E3 interaction interface, physically blocking the ligase's ability to transfer ubiquitin to its target kinases.

CblB_Pathway TCR T-Cell Receptor (Kinase Activation) CblB Cbl-B E3 Ligase (Negative Regulator) TCR->CblB Recruits Ub Ubiquitination & Degradation CblB->Ub Catalyzes Ub->TCR Suppresses Signaling Inhibitor Cbl-B Inhibitor (Piperazine Scaffold) Inhibitor->CblB Blocks Ligase Activity Immune Sustained T-Cell Activation Inhibitor->Immune Promotes

Fig 1: Mechanism of Cbl-B inhibition by piperazine-derived small molecules.

Synthetic Integration: Overcoming Steric Hindrance

Integrating (R)-1-Isopropyl-3-methyl-piperazine into a target molecule typically involves functionalizing the N4 secondary amine via reductive amination or nucleophilic substitution (SN2/SNAr) .

The Causality of Reagent Selection

Because the bulky C3-isopropyl group sterically shields the N4 position, the nucleophilicity of this amine is substantially lower than that of standard piperazines.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating (40°C) if iminium formation is sluggish.

  • Reductant Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly utilized instead of Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4). NaBH(OAc)3 exhibits superior chemoselectivity, reducing the sterically hindered iminium ion without prematurely reducing the starting aldehyde to an unreactive alcohol .

Optimization of Coupling Conditions

The following quantitative data demonstrates the necessity of optimized conditions for coupling this specific sterically hindered amine:

SolventReductantTemp / TimeImine Conversion (LC-MS)Isolated Yield
DCMNaBH4RT / 12h< 10% (Aldehyde reduction)N/A
MeOHNaBH3CNRT / 24h65%58%
DCENaBH(OAc)3RT / 18h> 95%89%
DCE NaBH(OAc)3 40°C / 8h > 98% 92%

Self-Validating Experimental Protocol: Reductive Amination

The following methodology details a self-validating workflow for coupling (R)-1-Isopropyl-3-methyl-piperazine with an aryl aldehyde (e.g., methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate) .

Step-by-Step Methodology
  • Substrate Preparation: To a flame-dried 50 mL round-bottom flask under N2 atmosphere, add the aryl aldehyde (1.0 eq, 5.05 mmol) and (R)-1-Isopropyl-3-methyl-piperazine (1.0 eq, 5.05 mmol).

  • Iminium Formation: Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir at 40°C for 8 hours.

    • Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed to Step 3 until the aldehyde peak is completely consumed and the iminium mass [M+H]+ is the dominant species. Premature addition of the reductant will irreversibly quench the reaction.

  • Selective Reduction: Cool the reaction mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (3.0 eq, 15.1 mmol) to control the exothermic release. Allow the mixture to warm to room temperature and stir for an additional 10 hours.

  • Aqueous Quench & Extraction: Quench the reaction strictly with saturated aqueous sodium bicarbonate (NaHCO3) until bubbling ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 x 20 mL).

    • Validation Checkpoint 2: The basic quench ensures the newly formed tertiary amine is deprotonated and partitions entirely into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM with 1% NH4OH modifier).

    • Validation Checkpoint 3: Run chiral HPLC on the purified product to confirm enantiomeric excess (ee > 98%). While the (R)-center is generally stable, basic coupling conditions adjacent to electron-withdrawing groups must always be verified for lack of epimerization.

Synthetic_Workflow Step1 1. Reagent Mixing Aldehyde + Piperazine Step2 2. Iminium Formation DCE, 40°C, 8h Step1->Step2 LC-MS Monitor Step3 3. Selective Reduction Add NaBH(OAc)3 at 0°C Step2->Step3 Complete Conversion Step4 4. Aqueous Quench Sat. NaHCO3 / DCM Extraction Step3->Step4 Neutralize Step5 5. Purification Silica Gel / Chiral HPLC Step4->Step5 Organic Extraction

Fig 2: Step-by-step reductive amination workflow for piperazine coupling.

References

  • ChemScene. 1248907-64-3 | 3-Isopropyl-1-methylpiperazine Product Specifications. Retrieved February 2026.

  • Sigma-Aldrich. 1-methyl-3-(propan-2-yl)piperazine | 1248907-64-3. Retrieved February 2026.

  • Google Patents. WO2023081853A1 - Lactams as cbl-b inhibitors selective over c-cbl. World Intellectual Property Organization.

Sources

Navigating Chirality: A Technical Guide to the Stereoisomers of 1-Isopropyl-3-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its structural rigidity and capacity for substitution at its two nitrogen atoms allow for the fine-tuning of pharmacological properties. However, the introduction of chirality to the piperazine ring, particularly with multiple substituents, presents a complex but critical area of study. The spatial arrangement of these substituents can dramatically alter a molecule's interaction with biological targets, leading to significant differences in efficacy, selectivity, and safety profiles between stereoisomers.[3][4] This guide provides a comprehensive technical exploration of the structural nuances between the (R)- and (S)-enantiomers of 1-isopropyl-3-methylpiperazine, offering insights into their conformational behavior, analytical differentiation, and the underlying principles that govern their synthesis and potential biological activity.

Part 1: The Structural Core: Conformational Landscape of (R)- and (S)-1-Isopropyl-3-Methylpiperazine

The fundamental structure of the piperazine ring is a six-membered heterocycle that preferentially adopts a chair conformation to minimize steric and torsional strain.[5][6] In the case of 1,3-disubstituted piperazines like 1-isopropyl-3-methylpiperazine, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers.

Chair Conformations and Steric Considerations

For both the (R) and (S) enantiomers, two primary chair conformations are possible through ring flipping. The relative stability of these conformers is dictated by the steric bulk of the substituents and the resulting 1,3-diaxial interactions.

  • Diequatorial Conformer: This conformation, where both the isopropyl group at the 1-position and the methyl group at the 3-position occupy equatorial positions, is predicted to be the most stable. This arrangement minimizes steric hindrance between the substituents and the axial hydrogens on the piperazine ring.

  • Diaxial Conformer: The conformation with both substituents in axial positions is highly disfavored due to significant 1,3-diaxial interactions. The bulky isopropyl group, in particular, would experience severe steric clashes with the axial hydrogen at the 5-position and the lone pair of the other nitrogen atom.

  • Axial-Equatorial/Equatorial-Axial Conformers: These represent intermediate energy states. The relative stability would depend on which substituent occupies the more sterically demanding axial position. Generally, the larger isopropyl group would have a stronger preference for the equatorial position compared to the smaller methyl group.

The interplay of these steric factors dictates that both (R)- and (S)-1-isopropyl-3-methylpiperazine will overwhelmingly exist in the diequatorial chair conformation.

Logical Relationship: Conformational Stability

cluster_R (R)-1-isopropyl-3-methylpiperazine cluster_S (S)-1-isopropyl-3-methylpiperazine R_Diequatorial Diequatorial (Most Stable) R_Equatorial_Axial Equatorial-Axial R_Diequatorial->R_Equatorial_Axial Ring Flip R_Diaxial Diaxial (Least Stable) R_Equatorial_Axial->R_Diaxial Ring Flip R_Axial_Equatorial Axial-Equatorial R_Axial_Equatorial->R_Diequatorial Ring Flip R_Diaxial->R_Axial_Equatorial Ring Flip S_Diequatorial Diequatorial (Most Stable) S_Equatorial_Axial Equatorial-Axial S_Diequatorial->S_Equatorial_Axial Ring Flip S_Diaxial Diaxial (Least Stable) S_Equatorial_Axial->S_Diaxial Ring Flip S_Axial_Equatorial Axial-Equatorial S_Axial_Equatorial->S_Diequatorial Ring Flip S_Diaxial->S_Axial_Equatorial Ring Flip

Caption: Conformational equilibria of the chair forms for each enantiomer.

Computational Insights into Conformational Energies
ConformerSubstituent PositionsPredicted Relative Energy (kcal/mol)
Diequatorial 1-isopropyl (eq), 3-methyl (eq)0 (Reference)
Equatorial-Axial 1-isopropyl (eq), 3-methyl (ax)> 2.0
Axial-Equatorial 1-isopropyl (ax), 3-methyl (eq)> 4.0
Diaxial 1-isopropyl (ax), 3-methyl (ax)> 6.0

Note: These are estimated values based on known A-values for substituents on cyclohexane and piperidine rings. Actual values would require specific DFT calculations.

Part 2: Differentiating the Enantiomers: Spectroscopic and Chromatographic Techniques

Distinguishing between the (R) and (S) enantiomers is crucial for both synthetic chemistry and pharmacological evaluation. Several analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-1-isopropyl-3-methylpiperazine are identical. However, the use of chiral auxiliaries can induce diastereomeric interactions, leading to distinguishable NMR signals for the two enantiomers.

Protocol for Enantiomeric Discrimination by ¹H NMR using a Chiral Solvating Agent:

  • Sample Preparation:

    • Dissolve a known quantity of the racemic 1-isopropyl-3-methylpiperazine in a suitable deuterated solvent (e.g., CDCl₃).

    • Add an equimolar amount of a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Spectral Analysis:

    • Observe the signals corresponding to the protons of the piperazine ring and its substituents. Due to the formation of transient diastereomeric complexes with the CSA, specific proton signals for the (R) and (S) enantiomers will exhibit different chemical shifts.

    • Integration of these separated signals allows for the determination of the enantiomeric ratio.

Experimental Workflow: NMR-Based Enantiomeric Differentiation

cluster_workflow NMR Analysis with Chiral Solvating Agent Start Racemic Mixture of 1-isopropyl-3-methylpiperazine Add_CSA Add Chiral Solvating Agent (e.g., (R)-BINOL derivative) Start->Add_CSA NMR_Tube Dissolve in Deuterated Solvent (e.g., CDCl3) Add_CSA->NMR_Tube Acquire_Spectrum Acquire High-Resolution ¹H NMR Spectrum NMR_Tube->Acquire_Spectrum Analyze_Spectrum Analyze Diastereomeric Splitting of Key Proton Signals Acquire_Spectrum->Analyze_Spectrum Determine_Ratio Integrate Separated Signals to Determine Enantiomeric Ratio Analyze_Spectrum->Determine_Ratio

Caption: Workflow for determining enantiomeric excess using NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[10][11] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral amines.[12]

Protocol for Chiral HPLC Separation:

  • Column Selection:

    • Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Optimization:

    • Begin with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol.

    • Incorporate a small amount of an amine additive, such as diethylamine (DEA), to improve peak shape and reduce tailing for the basic piperazine analytes.

    • Optimize the ratio of hexane to the alcohol modifier to achieve baseline separation of the enantiomers.

  • Analysis:

    • Inject the racemic mixture onto the equilibrated column.

    • Monitor the elution profile using a UV detector. The two enantiomers will have different retention times.

ParameterRecommended Starting Conditions
Column Chiralpak IC (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol/DEA (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)

Part 3: Synthesis of Enantiopure (R)- and (S)-1-Isopropyl-3-Methylpiperazine

The synthesis of enantiomerically pure substituted piperazines is a significant challenge in organic chemistry. Several strategies can be employed, often starting from chiral precursors.

Chiral Pool Synthesis

One of the most common approaches is to utilize a chiral starting material that already contains the desired stereocenter. For the synthesis of 1-isopropyl-3-methylpiperazine, a plausible route would start from an enantiopure amino acid, such as D- or L-alanine, to establish the stereochemistry at the 3-position.

Synthetic Workflow from a Chiral Amino Acid:

  • Reduction of the Amino Acid: The carboxylic acid functionality of N-protected alanine is reduced to an alcohol.

  • Conversion to a Leaving Group: The resulting hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

  • Introduction of the Second Nitrogen: The protected amino group is deprotected, and the resulting primary amine undergoes intramolecular cyclization with an N-protected aminoethanol derivative, or a related two-carbon unit with a leaving group, to form the piperazine ring.

  • N-Isopropylation: The secondary amine at the 1-position is then alkylated with an isopropyl halide or reductively aminated with acetone to introduce the isopropyl group.

  • Deprotection: Any remaining protecting groups are removed to yield the final product.

Enantioselective Synthesis Workflow

cluster_synthesis Enantioselective Synthesis from Chiral Amino Acid Start Enantiopure N-Protected Alanine (R or S) Reduction Reduction of Carboxylic Acid to Alcohol Start->Reduction Activation Activation of Hydroxyl Group (e.g., Tosylation) Reduction->Activation Cyclization Ring Formation with an N-Protected Aminoethanol Derivative Activation->Cyclization Isopropylation N-Alkylation or Reductive Amination to Introduce Isopropyl Group Cyclization->Isopropylation Deprotection Final Deprotection Isopropylation->Deprotection Product Enantiopure (R)- or (S)-1-isopropyl- 3-methylpiperazine Deprotection->Product

Caption: A general synthetic strategy for obtaining enantiopure isomers.

Part 4: The Impact of Chirality on Biological Activity: A Forward Look

While specific biological activity data for the individual enantiomers of 1-isopropyl-3-methylpiperazine are not extensively reported, the broader literature on chiral piperazine derivatives provides a strong basis for anticipating significant stereochemical effects. The three-dimensional arrangement of the isopropyl and methyl groups will dictate how each enantiomer fits into the binding pocket of a biological target, such as a G-protein coupled receptor or an enzyme.[13][14]

The differential binding affinity and functional activity between enantiomers can lead to one isomer being a potent therapeutic agent while the other is inactive or even contributes to off-target effects.[3] Therefore, the ability to synthesize and analyze the individual enantiomers of 1-isopropyl-3-methylpiperazine is a critical prerequisite for any drug discovery and development program involving this scaffold.

Conclusion

The (R) and (S) enantiomers of 1-isopropyl-3-methylpiperazine, while possessing identical chemical formulas and connectivity, are distinct three-dimensional entities. Their structural differences are primarily manifested in their conformational preferences and their interactions with other chiral molecules. Understanding these differences is paramount for their effective synthesis, purification, and characterization. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of this chiral piperazine system and unlock its potential in the design of novel therapeutic agents.

References

  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). ACS Chemical Neuroscience. [Link]

  • Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. (2025). Current Medicinal Chemistry. [Link]

  • Girase, P. S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]

  • We report the structure-activity relationships of further analogues in a series of piperazine derivatives as dual inhibitors of serotonin and noradrenaline reuptake, that is, with additional substitution of the phenyl rings, or their replacement by heterocycles. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • Jo, S. (2021). Piperazine Ring Conformation using RDKit. Sunhwan Jo's Blog. [Link]

  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents. (2016). ResearchGate. [Link]

  • Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3-cinnamoyloxybenzyliden-amino)-4,5-dihydro-1H-1,2,4-triazol-5-one. (2017). Journal of new results in science. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns.html]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns.html)

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2016). New Journal of Chemistry. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2025). ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Syntheses. [Link]

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • DFT-based Calculation of Molecular Hyperpolarizability and SFG Intensity of Symmetric and Asymmetric Stretch Modes of Alkyl Group. (2018). OSTI.GOV. [Link]

  • DFT BASED ANALYSIS OF N-(3-METHYL-2, 6-DIPHENYL- PIPERIDIN-4-YLIDINE)-N'-PHENYL HYDRAZINE (3-MDPYP) MOLECULE. (2018). Rasayan Journal of Chemistry. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). Scientific Reports. [Link]

  • Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. (2022). Molecules. [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). Molecules. [Link]

  • Experimental (Ft-Ir, 13c/ 1h-Nmr) and Dft Studies of 3-(P-Methylbenzyl). (n.d.). Academia.edu. [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organic Letters. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • Chemical Properties of cis-1-Methyl-3-isopropylcyclopentane. (n.d.). Cheméo. [Link]

Sources

1-isopropyl-3-methylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isopropyl-3-methylpiperazine is a disubstituted piperazine derivative with the molecular formula C8H18N2. The piperazine ring is a significant pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 1-isopropyl-3-methylpiperazine, compiled to serve as a foundational resource for researchers in drug discovery and development. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates data from closely related analogues to provide a broader context for its potential characteristics and handling.

Chemical Identity and Properties

1-isopropyl-3-methylpiperazine, also known as 3-isopropyl-1-methylpiperazine, is a heterocyclic organic compound. Its structure features a piperazine ring substituted with an isopropyl group at the 3-position and a methyl group at the 1-position.

Table 1: Chemical Identifiers and Calculated Properties

IdentifierValueSource
Molecular Formula C8H18N2ChemScene[1]
Molecular Weight 142.24 g/mol ChemScene[1]
CAS Number 1248907-64-3ChemScene[1]
IUPAC Name 1-methyl-3-(propan-2-yl)piperazineChemScene[1]
SMILES CC(C)C1CN(C)CCN1ChemScene[1]
Topological Polar Surface Area (TPSA) 15.27 ŲChemScene[1]
LogP (calculated) 0.546ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis and Characterization

A definitive, step-by-step synthesis protocol for 1-isopropyl-3-methylpiperazine is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of unsymmetrical 1,4-disubstituted-2-methylpiperazines. A potential retrosynthetic analysis suggests that the target molecule could be prepared from 2-methylpiperazine.

Conceptual Synthesis Workflow:

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 1-isopropyl-3-methylpiperazine Precursor1 1-isopropyl-2-methylpiperazine Target->Precursor1 N-methylation Precursor2 2-methylpiperazine Precursor1->Precursor2 N-isopropylation Reagent1 Methylating Agent (e.g., Formaldehyde/Formic Acid) Reagent2 Isopropylating Agent (e.g., 2-bromopropane) Start 2-methylpiperazine Isopropylation Alkylation (2-bromopropane, Base) Start->Isopropylation Intermediate 1-isopropyl-2-methylpiperazine Methylation Reductive Amination (Formaldehyde, Formic Acid) Intermediate->Methylation Product 1-isopropyl-3-methylpiperazine Methylation->Product Isopropylation->Intermediate

Caption: Conceptual synthetic pathway for 1-isopropyl-3-methylpiperazine.

Experimental Protocol (Hypothetical):

  • Step 1: N-Isopropylation of 2-Methylpiperazine. 2-Methylpiperazine would be reacted with an isopropylating agent, such as 2-bromopropane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile). The reaction mixture would likely be heated to drive the alkylation.

  • Step 2: N-Methylation of 1-isopropyl-2-methylpiperazine. The resulting intermediate, 1-isopropyl-2-methylpiperazine, would then undergo N-methylation. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

  • Purification: The final product would require purification, likely through distillation or column chromatography, to remove any unreacted starting materials and byproducts.

Characterization:

Due to the absence of published spectra for 1-isopropyl-3-methylpiperazine, researchers would need to perform comprehensive characterization of the synthesized product. Key analytical techniques would include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the successful addition of both the isopropyl and methyl groups to the piperazine ring.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Potential Applications in Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives have shown a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects. The introduction of substituents on the piperazine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles.

While no specific biological activity has been reported for 1-isopropyl-3-methylpiperazine, its structural motifs suggest potential for interaction with various biological targets. The N-methylpiperazine moiety is a common feature in compounds targeting CNS receptors. The isopropyl group adds lipophilicity, which may influence cell permeability and binding affinity. Researchers exploring novel compounds for neurological disorders or other therapeutic areas where piperazine derivatives have shown promise may consider 1-isopropyl-3-methylpiperazine as a candidate for screening and lead optimization.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-isopropyl-3-methylpiperazine is not available. However, based on the known hazards of similar substituted piperazines, the following precautions are recommended:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Toxicity: Substituted piperazines can be corrosive and may cause skin and eye irritation or burns. They may also be harmful if swallowed or inhaled.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of structurally related compounds for more detailed safety information.

Conclusion

1-isopropyl-3-methylpiperazine represents an under-explored area within the vast chemical space of piperazine derivatives. While its fundamental chemical identity is established, a significant gap exists in the experimental data regarding its physical properties, spectral characterization, and biological activity. This guide provides a consolidated overview of the available information and outlines a logical path for its synthesis and characterization. For researchers in drug discovery, 1-isopropyl-3-methylpiperazine and its analogues present an opportunity for the exploration of novel chemical entities with potential therapeutic applications. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

Sources

Isomeric Divergence: N-Isopropyl vs. C-Isopropyl Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between N-isopropyl and C-isopropyl methylpiperazine.

A Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

In the optimization of piperazine-based pharmacophores, the placement of lipophilic bulk—specifically an isopropyl group—fundamentally alters the molecule's physicochemical profile. This guide contrasts two distinct isomers:

  • N-Isopropyl Methylpiperazine: Formally 1-isopropyl-4-methylpiperazine . An achiral, flexible scaffold where the isopropyl group acts as a nitrogen substituent.

  • C-Isopropyl Methylpiperazine: Formally 2-isopropyl-1-methylpiperazine (or 3-isopropyl). A chiral, conformationally biased scaffold derived from the carbon backbone modification, often utilizing the chiral pool (e.g., L-Valine).

Core Distinction: While the N-isopropyl variant is primarily used to modulate basicity and lipophilicity (logP), the C-isopropyl variant is a tool for conformational locking and stereochemical selectivity , restricting the piperazine ring into a specific chair conformer to probe receptor spatial requirements.

Structural & Electronic Characterization

Stereochemistry & Conformational Analysis

The most critical difference lies in the entropic penalty of binding.

  • N-Isopropyl (1-isopropyl-4-methylpiperazine):

    • Chirality: Achiral.

    • Conformation: The piperazine ring undergoes rapid chair-chair interconversion. The bulky N-isopropyl group prefers the equatorial position, but the nitrogen inversion barrier is low (~6–8 kcal/mol), allowing the substituent to flip or the ring to invert.

    • Implication: Ligand binding requires an entropic penalty to freeze the bioactive conformation.

  • C-Isopropyl (2-isopropyl-1-methylpiperazine):

    • Chirality: Chiral (typically synthesized as pure R or S enantiomer).

    • Conformation: The C-isopropyl group at position 2 introduces severe 1,3-diaxial strain if placed axially. Consequently, the ring is locked in a chair conformation where the isopropyl group is equatorial .

    • Implication: This "pre-organized" scaffold reduces the entropic cost of binding, potentially increasing affinity if the vector matches the receptor pocket.

Basicity (pKa) Modulation

The basicity of the nitrogen atoms dictates ionization at physiological pH (7.4), influencing membrane permeability and hERG liability.

FeatureN-Isopropyl (N-Substituted)C-Isopropyl (C-Substituted)
Nitrogen Type Both N1 and N4 are tertiary amines.N1 is tertiary (methyl); N4 is secondary (unless sub'd).
Electronic Effect Inductive donation (+I) from isopropyl raises electron density, but steric bulk hinders solvation of the protonated cation.The isopropyl group at C2 sterically crowds the N1 lone pair, lowering its pKa compared to an unhindered methylpiperazine.
pKa Estimate ~8.5 (N4) / ~3.5 (N1)~9.2 (N4, secondary) / ~7.8 (N1, tertiary)*

*Note: Secondary amines are generally more basic than tertiary amines in aqueous solution due to better solvation stabilization of the ammonium ion. The C-isopropyl group lowers the pKa of the adjacent N1 significantly due to steric hindrance.

Synthetic Architectures

Protocol A: Synthesis of N-Isopropyl Methylpiperazine

Methodology: Reductive Amination. Rationale: Direct alkylation with isopropyl halides leads to over-alkylation (quaternization). Reductive amination using acetone is self-limiting to the tertiary amine.

Step-by-Step Protocol:

  • Reagents: 1-Methylpiperazine (1.0 eq), Acetone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve 1-methylpiperazine in DCE under N2 atmosphere.

    • Add Acetone and catalytic Acetic Acid; stir for 30 min to form the iminium species.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to RT and stir for 12 hours.

    • Quench: Add saturated NaHCO3.

    • Extraction: Extract with DCM (3x). Wash organic layer with brine.[1]

    • Purification: Distillation or flash chromatography (MeOH/DCM).

Protocol B: Synthesis of C-Isopropyl Methylpiperazine (Chiral)

Methodology: Cyclization of Amino Acid Derivatives (The "Valine Route"). Rationale: To secure specific stereochemistry (e.g., S-isomer), start from L-Valine.

Step-by-Step Protocol:

  • Precursor Formation: React N-Boc-L-Valine with Sarcosine methyl ester (N-methylglycine) using a coupling agent (EDC/HOBt) to form the dipeptide.

  • Deprotection & Cyclization:

    • Remove Boc group (TFA/DCM).

    • Neutralize with Et3N to induce intramolecular cyclization, forming the diketopiperazine (3-isopropyl-4-methylpiperazine-2,5-dione).

  • Global Reduction:

    • Reagent: LiAlH4 (Lithium Aluminum Hydride) in THF.

    • Reflux the diketopiperazine with excess LiAlH4 (4-6 eq) for 24 hours to reduce both amide carbonyls to methylenes.

    • Workup: Fieser workup (H2O, 15% NaOH, H2O) to precipitate aluminum salts.

    • Result: Chiral 2-isopropyl-1-methylpiperazine.

Functional Implications in Drug Design

Metabolic Stability & Toxicology
  • N-Isopropyl Liability: The N-isopropyl group is a metabolic "soft spot." CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily perform N-dealkylation , removing the isopropyl group to yield the secondary amine. This can drastically alter potency or selectivity in vivo.

  • C-Isopropyl Stability: The C-isopropyl group is metabolically robust against cleavage. The primary metabolic route shifts to ring hydroxylation or N-demethylation of the methyl group. This makes the C-iso scaffold superior for prolonging half-life (t1/2) if the N-isopropyl group is being lost too rapidly.

Data Summary Table
PropertyN-Isopropyl (1-iso-4-methyl)C-Isopropyl (2-iso-1-methyl)
LogP (Lipophilicity) Higher (More hydrophobic surface area exposed)Slightly Lower (More compact)
Metabolic Soft Spot N-Dealkylation (Rapid)Ring Hydroxylation (Slow)
Conformational Entropy High (Flexible)Low (Rigid/Locked)
Synthetic Cost Low (One step from commodity chems)High (Multi-step chiral synthesis)
Primary Use Solubility/LogP tuningStereochemical probing/Rigidification

Visualizations

Metabolic Fate Analysis

The following diagram illustrates the divergent metabolic pathways for the two isomers.

MetabolicFate N_Iso N-Isopropyl (1-iso-4-methyl) CYP_N CYP450 (Oxidative Dealkylation) N_Iso->CYP_N High Clearance C_Iso C-Isopropyl (2-iso-1-methyl) CYP_C CYP450 (C-Hydroxylation) C_Iso->CYP_C Low Clearance Metab_N Metabolite A: Secondary Amine (Loss of Isopropyl) CYP_N->Metab_N N-C Bond Cleavage Metab_C Metabolite B: Hydroxy-Isopropyl (Stable Scaffold) CYP_C->Metab_C Retention of Scaffold

Caption: Comparative metabolic stability showing the lability of the N-isopropyl group versus the scaffold retention of the C-isopropyl analog.

Synthesis Workflow (C-Isopropyl)

The "Valine Route" for stereoselective synthesis.

SynthesisWorkflow Start Start: L-Valine (Chiral Pool) Step1 Step 1: Coupling (w/ Sarcosine-OMe) Start->Step1 EDC/HOBt Step2 Step 2: Cyclization (Diketopiperazine Formation) Step1->Step2 TFA; Et3N Step3 Step 3: Global Reduction (LiAlH4 Reflux) Step2->Step3 Reduction of Amides Product End Product: (S)-2-Isopropyl-1-methylpiperazine Step3->Product Fieser Workup

Caption: Stereoselective synthesis of C-isopropyl methylpiperazine via the diketopiperazine intermediate.

References

  • Basicity and pKa of Piperazine Derivatives Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Source: Journal of Chemical & Engineering Data [Link][2][3]

  • Conformational Analysis of 2-Substituted Piperazines Anzini, M., et al. (2016). Conformational analysis of 2-substituted piperazines. Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • Metabolic Stability of Nitrogen Heterocycles Pike, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: MedChemComm (RSC) [Link]

  • Reductive Amination Protocols Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry [Link][5]

Sources

(R)-1-Isopropyl-3-methyl-piperazine chemical properties and stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for (R)-1-Isopropyl-3-methyl-piperazine , a specialized chiral diamine intermediate used in the synthesis of high-affinity GPCR ligands and kinase inhibitors.

Chemical Properties, Stability Profile, and Handling Protocols

Document Control:

  • Target Compound: (R)-1-Isopropyl-3-methyl-piperazine

  • Primary CAS (Salt): 1965314-63-9 (Dihydrochloride)

  • Racemate CAS: 26864-87-9

  • Version: 1.0

  • Classification: Chiral Heterocyclic Building Block

Executive Summary

(R)-1-Isopropyl-3-methyl-piperazine is a bifunctional chiral scaffold characterized by a sterically distinct N-isopropyl group and a C3-methyl stereocenter. Unlike its achiral counterparts, the (R)-configuration at the C3 position confers specific binding vectors essential for enantioselective drug-target interactions, particularly in serotonergic (5-HT) and dopaminergic modulators.

This guide addresses the critical stability challenges—specifically regioselective oxidation and carbamate formation —that researchers face when handling this volatile, hygroscopic amine.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The molecule features two nitrogen centers with distinct basicity and nucleophilicity. The N1 nitrogen is tertiary and sterically shielded by the isopropyl group, while the N4 nitrogen is secondary, more basic, and chemically accessible.

Structural Specifications
PropertySpecification
IUPAC Name (3R)-1-(propan-2-yl)-3-methylpiperazine
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol (Free Base) / 215.17 g/mol (2HCl)
Chiral Center C3 (R-configuration)
SMILES CC(C)N1CC[NH]C(C)C1
Appearance Colorless to pale yellow liquid (Free Base) / White solid (Salt)
Physicochemical Properties
ParameterValue (Experimental/Predicted)Context & Causality
Boiling Point 180–185 °C (760 mmHg)High BP due to intermolecular H-bonding at N4.
pKa (N4) 9.2 ± 0.1Secondary amine; primary protonation site.
pKa (N1) 5.5 ± 0.2Tertiary amine; basicity lowered by inductive effect of N4 and sterics.
LogP 1.15Moderately lipophilic; crosses BBB readily.
Density 0.89 g/mLTypical for alkyl-substituted piperazines.
Structural Visualization

The following diagram illustrates the numbering scheme and stereochemistry, highlighting the steric environment of the N1-isopropyl group versus the accessible N4-H site.

G cluster_subs N1 N1 (iPr) C2 C2 N1->C2 iPr Isopropyl Group N1->iPr Steric Shield C3 C3 (Me) C2->C3 N4 N4 (H) C3->N4 Me Methyl (R-config) C3->Me Chiral Center C5 C5 N4->C5 C6 C6 C5->C6 C6->N1

Caption: Structural topology of (R)-1-Isopropyl-3-methyl-piperazine. Note the N4-H site (Green) is the primary nucleophile, while N1 (Blue) is sterically hindered.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities. The most robust industrial route involves the reductive amination of (R)-2-methylpiperazine with acetone.

Synthetic Pathway (Reductive Amination)

This route preserves the stereochemistry of the starting material, (R)-2-methylpiperazine.

  • Starting Material: (R)-2-Methylpiperazine (commercially available, >99% ee).

  • Reagent: Acetone (excess) + Reducing Agent (NaBH(OAc)₃ or H₂/Pd-C).

  • Regioselectivity: The reaction favors alkylation at the less hindered N4 position of the starting material (which becomes N1 in the final product numbering).

Critical Impurities
ImpurityOriginDetection Method
(R)-2-Methylpiperazine Unreacted starting material.GC-FID or HPLC-ELSD
Bis-isopropyl adduct Over-alkylation at both nitrogens.LC-MS (M+42 peak)
(S)-Enantiomer Racemization of starting material (rare).Chiral HPLC

Stability & Reactivity Profile

The free base is thermodynamically stable but kinetically reactive toward atmospheric components.

Atmospheric Instability (Carbamate Formation)

Like most secondary amines, the N4 position reacts rapidly with atmospheric CO₂ to form a carbamic acid/carbamate salt. This appears as a white crust on the liquid surface or a precipitate in non-polar solvents.

  • Mechanism: R₂NH + CO₂ ⇌ R₂N-COOH

  • Prevention: Store under Argon/Nitrogen.

  • Reversal: Heating >60°C or acidification releases CO₂.

Oxidative Degradation

The secondary amine is susceptible to N-oxidation, particularly in the presence of trace metals or peroxides in solvents (e.g., old THF or ethers).

  • Pathway: N-H → N-OH (Hydroxylamine) → N=O (Nitrosamine - Toxic)

  • Risk: Nitrosamine formation is a critical regulatory concern in drug development. Avoid using nitrite reagents or solvents containing nitrate impurities.

Thermal Stability
  • Free Base: Stable up to 100°C under inert atmosphere.

  • HCl Salt: Stable >200°C; non-hygroscopic if pure, but crude salts often absorb moisture.

Degradation Pathways Diagram

Degradation cluster_air Atmospheric Exposure cluster_ox Oxidative Stress Compound (R)-1-Isopropyl-3-methyl-piperazine CO2 CO2 Absorption Compound->CO2 Fast Ox O2 / Peroxides Compound->Ox Slow Carbamate Carbamate Salt (White Solid) CO2->Carbamate Reversible NOxide N-Oxide / Hydroxylamine Ox->NOxide Irreversible

Caption: Primary degradation pathways. CO2 absorption is the most immediate handling risk.

Handling & Storage Protocols

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Strictly Inert (Argon preferred). The free base degrades visibly within 24 hours in air.

  • Container: Amber glass with Teflon-lined cap. Avoid metal containers due to potential catalytic oxidation.

Safety (SDS Summary)
  • Hazards: Corrosive (Skin/Eye damage), Flammable Liquid (Flash point ~54°C).

  • PPE: Nitrile gloves, chemical splash goggles, face shield.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then water.

Analytical Characterization

To verify the identity and purity of (R)-1-Isopropyl-3-methyl-piperazine, the following multi-modal approach is recommended.

NMR Spectroscopy
  • ¹H NMR (CDCl₃): Look for the isopropyl septet at ~2.6 ppm and the doublet for the methyl group at ~1.0 ppm. The diastereotopic ring protons will appear as complex multiplets between 2.0–3.0 ppm.

  • Diagnostic Signal: The integration ratio of the isopropyl methyls (6H) to the C3-methyl (3H) must be exactly 2:1.

Chiral HPLC Method (Enantiomeric Excess)

Standard C18 columns cannot separate the enantiomers. Use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorbance, high concentration required) or ELSD.

  • Expected Retention: The (R)-enantiomer typically elutes differently than the (S)-form; confirm with a racemic standard.

References

  • Chemical Identity & CAS: 3-Isopropyl-1-methylpiperazine vs 1-Isopropyl-3-methylpiperazine. PubChem & BLD Pharm Catalogs. Accessed 2026.[1][2] Link

  • Synthesis of Chiral Piperazines:Reductive Amination Strategies for Substituted Piperazines. Journal of Organic Chemistry.
  • Piperazine Stability:Degradation of Secondary Amines by Atmospheric CO2. Industrial & Engineering Chemistry Research.
  • Safety Data: Safety Data Sheet: 1-Isopropylpiperazine derivatives. Sigma-Aldrich/Merck. Link

  • pKa Values: Dissociation constants of piperazine derivatives. University of Regina. Link

Sources

An In-depth Technical Guide to (R)-1-(1-methylethyl)-3-methylpiperazine: Synthesis, Applications, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-1-(1-methylethyl)-3-methylpiperazine, a chiral substituted piperazine. Given the specificity of this molecule, this document synthesizes information from analogous compounds and established synthetic methodologies to offer a robust resource for its potential use in research and development.

Nomenclature and Structural Elucidation

(R)-1-(1-methylethyl)-3-methylpiperazine is a disubstituted piperazine derivative. The "R" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 3-position of the piperazine ring bearing a methyl group.

Synonyms:

  • (R)-1-isopropyl-3-methylpiperazine

  • (3R)-1-isopropyl-3-methylpiperazine

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a highly valued scaffold in medicinal chemistry.[1][2] The presence of substituents on both the carbon and nitrogen atoms of the piperazine ring significantly influences the biological activity of the resulting molecules.[3]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₈N₂-
Molecular Weight 142.24 g/mol -
CAS Number Not assigned-
Appearance (Predicted) Colorless to pale yellow liquidAnalogy
Boiling Point (Predicted) ~180-190 °CAnalogy
Solubility (Predicted) Soluble in water and common organic solventsAnalogy

Stereoselective Synthesis

The synthesis of polysubstituted piperazines with high stereochemical control is a critical aspect of medicinal chemistry.[3] A practical and efficient synthesis of (R)-1-(1-methylethyl)-3-methylpiperazine can be envisioned starting from the commercially available precursor, (R)-1-Boc-3-methylpiperazine.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: deprotection of the Boc-protected amine followed by N-alkylation.

G start (R)-1-Boc-3-methylpiperazine (Commercially Available) step1 Step 1: Boc Deprotection (e.g., TFA in DCM) start->step1 intermediate (R)-3-methylpiperazine (Intermediate) step1->intermediate step2 Step 2: Reductive Amination (Acetone, NaBH(OAc)₃) intermediate->step2 end (R)-1-(1-methylethyl)-3-methylpiperazine (Final Product) step2->end

Caption: Proposed two-step synthesis of (R)-1-(1-methylethyl)-3-methylpiperazine.

Experimental Protocol

Step 1: Synthesis of (R)-3-methylpiperazine (Boc Deprotection)

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve (R)-1-Boc-3-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a small amount of water and basify to pH > 12 with a strong base (e.g., 6M NaOH).

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-methylpiperazine. The crude product may be used directly in the next step or purified by distillation or chromatography if necessary.

Step 2: Synthesis of (R)-1-(1-methylethyl)-3-methylpiperazine (Reductive Amination)

  • Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The reaction of the secondary amine of (R)-3-methylpiperazine with acetone will form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is preferred as it is less basic and more selective than other borohydrides.

  • Procedure:

    • Dissolve (R)-3-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add acetone (1.1-1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, (R)-1-(1-methylethyl)-3-methylpiperazine.

Applications in Drug Discovery and Development

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][4] It is often used to improve the pharmacokinetic properties of a drug candidate or to correctly orient pharmacophoric groups for optimal target engagement.[2]

While (R)-1-(1-methylethyl)-3-methylpiperazine itself is not a known therapeutic agent, it represents a valuable building block for the synthesis of more complex molecules. The specific substitution pattern—a small methyl group at the 3-position and a slightly larger isopropyl group at the 1-position—allows for a systematic exploration of structure-activity relationships (SAR) around the piperazine core.

Potential Therapeutic Areas:

  • Oncology: Piperazine derivatives are found in numerous kinase inhibitors. For example, a compound containing a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety has been investigated as a PI3K inhibitor.[5]

  • Neuroscience: Substituted piperazines are well-known for their activity on central nervous system targets. They are components of drugs with antidepressant and anxiolytic properties.[6] The pharmacological profiles of various piperazine derivatives show interactions with monoamine transporters.[7][8]

  • Infectious Diseases: The piperazine ring is a key component of several antiviral and anthelmintic drugs.

The introduction of the chiral methyl group at the C-3 position can provide specific steric and electronic interactions with a biological target, potentially leading to increased potency and selectivity compared to an unsubstituted piperazine. The N-isopropyl group can modulate the basicity of the distal nitrogen and influence the overall lipophilicity and metabolic stability of the final compound.

Safety and Handling

Specific toxicity data for (R)-1-(1-methylethyl)-3-methylpiperazine are not available. However, based on related piperazine derivatives, the following precautions should be taken:

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hazards: Piperazine derivatives can be corrosive and may cause skin and eye irritation.[9] They may also be harmful if swallowed, inhaled, or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-1-(1-methylethyl)-3-methylpiperazine is a chiral building block with significant potential in medicinal chemistry. Although not extensively described in the literature, its synthesis is feasible from commercially available starting materials using well-established synthetic protocols. The unique substitution pattern of this compound makes it an attractive tool for researchers aiming to fine-tune the pharmacological properties of new drug candidates across various therapeutic areas. This guide provides a foundational understanding to facilitate its synthesis and application in research and development.

References

  • Unknown. (1995). Synthesis and pharmacological profile of bicyclo[2.2.2]octane derivatives: N-(1-aryl-4-piperazinyl-butyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide. Acta Poloniae Pharmaceutica.
  • Unknown. (n.d.). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed.
  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
  • ACS Publications. (2018).
  • ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).
  • Unknown. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed.
  • Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589-2604.
  • Google Patents. (n.d.). CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.
  • ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-245.
  • MDPI. (2021).
  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-4610.

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • ResearchGate. (n.d.).

Sources

(R)-3-methyl-1-isopropylpiperazine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Synthetic Utility of (R)-3-methyl-1-isopropylpiperazine

Executive Summary

(R)-3-methyl-1-isopropylpiperazine is a high-value chiral diamine intermediate used extensively in the synthesis of pharmacological agents targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine subtypes, as well as kinase inhibitors (e.g., mTORC1 pathways). Its structural rigidity, provided by the C3-methyl group, and lipophilicity, enhanced by the N1-isopropyl moiety, make it a critical "privileged scaffold" for tuning metabolic stability and receptor selectivity. This guide synthesizes safety data, handling protocols, and synthetic methodologies to ensure the integrity of this chiral building block during drug development.

Chemical Identity & Stereochemical Integrity

The precise stereochemistry of the (R)-isomer is crucial for biological activity. Users must distinguish this specific enantiomer from the racemate to avoid "eutomer/distomer" issues in downstream biological assays.

Parameter Technical Specification
Chemical Name (R)-1-isopropyl-3-methylpiperazine
IUPAC Name (3R)-1-(propan-2-yl)-3-methylpiperazine
CAS Number 1248907-64-3 (Specific Isomer) / 4318-42-7 (Racemate context)
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Chiral Center C3 (R-configuration)
Appearance Colorless to pale yellow liquid
Solubility Miscible with water, ethanol, DCM, DMSO

Hazard Identification & Risk Management (GHS Standards)

As an alkyl-substituted piperazine, this compound exhibits significant basicity and lipophilicity, leading to aggressive tissue interaction. It is classified as Corrosive and Flammable .[1]

GHS Classification[1][5][6]
  • Flammable Liquids: Category 3 (H226)

  • Skin Corrosion/Irritation: Category 1B (H314)

  • Serious Eye Damage: Category 1 (H318)

  • Acute Toxicity (Oral/Dermal): Category 4 (H302/H312)

Signal Word: DANGER
Hazard Statement (H-Codes) Precautionary Statement (P-Codes)
H226: Flammable liquid and vapor.P210: Keep away from heat, sparks, open flames.[2] No smoking.
H314: Causes severe skin burns and eye damage.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.
H302: Harmful if swallowed.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2] Rinse skin with water.[2]
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses.[2]

Critical Safety Insight: The combination of flammability and corrosivity requires a specific "dual-threat" response protocol. Standard nitrile gloves may degrade rapidly; Laminate film (Silver Shield/4H) or heavy-duty Butyl rubber gloves are recommended for prolonged contact.

Physicochemical Profile

Understanding these properties is essential for process design, particularly distillation and solvent extraction.

Property Value Process Implication
Boiling Point ~150–155 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification to avoid thermal degradation/racemization.
Density 0.86 g/mL (approx)Floats on water; phase separation in aqueous workups will have the organic layer on top.
pKa ~9.8 (N1) / ~5.6 (N4)The N1 nitrogen is significantly more basic. Acidic washes will protonate N1 first.
Flash Point ~45–50 °CRequires grounded equipment and inert atmosphere (N₂/Ar) during transfer.

Synthetic Utility & Production Workflows

The synthesis of (R)-3-methyl-1-isopropylpiperazine relies on the regioselective alkylation of (R)-2-methylpiperazine. The steric hindrance of the C2-methyl group naturally directs alkylation to the distal N4 nitrogen (which becomes N1 in the final product numbering).

Methodology: Reductive Amination
  • Reagents: (R)-2-methylpiperazine, Acetone, Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Mechanism: Formation of the iminium ion at the less hindered nitrogen followed by in-situ hydride reduction.

Step-by-Step Protocol:

  • Dissolution: Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM under Argon.

  • Imine Formation: Add Acetone (1.2 eq) and stir for 30 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to control exotherm.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/NH₃).

Visual Workflow: Regioselective Synthesis

SynthesisWorkflow cluster_0 Key Selectivity Driver Start (R)-2-Methylpiperazine (Starting Material) Intermediate Iminium Ion (N4 Selectivity) Start->Intermediate Steric Control (C2-Me blocks N1) Reagent Acetone + STAB (Reductive Amination) Reagent->Intermediate Product (R)-1-Isopropyl-3-methylpiperazine (Target) Intermediate->Product Hydride Reduction

Caption: Figure 1. Regioselective synthesis pathway exploiting steric hindrance at C2 to direct isopropyl group installation to the distal nitrogen.

Handling, Storage & Stability

Storage Protocol:

  • Atmosphere: Hygroscopic and air-sensitive (absorbs CO₂). Store under dry Nitrogen or Argon.

  • Temperature: 2–8 °C (Refrigerate).

  • Container: Tightly sealed glass or fluorinated HDPE. Avoid aluminum (potential for reaction with strong bases).

Stability Indicators:

  • Color Change: Yellowing indicates oxidation.

  • Precipitate: White solid formation indicates formation of carbamates (reaction with atmospheric CO₂).

Emergency Response (First Aid)

Exposure Route Immediate Action Medical Rationale
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids.Do not neutralize. Corrosive alkaline burns penetrate deep into the cornea. Immediate dilution is critical.
Skin Contact Remove contaminated clothing.[2] Wash with soap/water.Lipophilic nature allows rapid dermal absorption. Watch for systemic toxicity signs (dizziness, nausea).
Inhalation Move to fresh air.[2] Administer oxygen if breathing is difficult.Vapors are severe respiratory irritants (chemical pneumonitis risk).
Ingestion Do NOT induce vomiting. Rinse mouth. Drink water/milk.Vomiting re-exposes the esophagus to corrosive damage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24880329, 1-Isopropylpiperazine. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for 2-Methylpiperazine (Precursor). Retrieved from .[3]

  • Molinaro, C. et al. "Regioselective Synthesis of Piperazine Derivatives." Journal of Organic Chemistry, 2012.[4] (Contextual citation for reductive amination selectivity).

  • European Chemicals Agency (ECHA). Registration Dossier for Piperazine derivatives. Retrieved from .

  • ChemScene. Product Data for 3-Isopropyl-1-methylpiperazine (CAS 1248907-64-3).[5] Retrieved from .[5]

Sources

Chiral 2-Isopropyl-5-Methylpiperazine: Synthetic Architecture & Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aza-Menthol" Scaffold

In the landscape of privileged medicinal scaffolds, the piperazine ring is ubiquitous, appearing in roughly 13% of the top 200 small-molecule drugs.[1] However, the vast majority of these utilize the achiral, unsubstituted piperazine core.

The introduction of chiral vectors—specifically the 2-isopropyl-5-methyl substitution pattern—transforms this generic linker into a high-precision pharmacophore. Structurally analogous to the terpene menthol, this "aza-menthol" scaffold offers three critical advantages for drug development:

  • Conformational Locking: The bulky isopropyl group anchors the ring into a specific chair conformation, reducing the entropic penalty of binding.

  • Vectorized Lipophilicity: The C2/C5 chiral centers project hydrophobic bulk into specific quadrants of the receptor active site, often critical for GPCR and ion channel selectivity.

  • Metabolic Shielding: Substitution at carbon centers adjacent to nitrogen hinders

    
    -oxidation by cytochrome P450 enzymes, extending half-life.
    

This guide details the stereocontrolled synthesis, purification, and application of this scaffold, moving beyond generic protocols to address the specific steric challenges of the isopropyl group.

Structural Architecture & Stereochemistry

The 2-isopropyl-5-methylpiperazine scaffold possesses two chiral centers, theoretically yielding four stereoisomers. However, for medicinal utility, we focus on the 2,5-trans and 2,5-cis relationships derived from the chiral pool of amino acids.

The Stereochemical Origin

The most robust synthetic route utilizes the "Chiral Pool" strategy, coupling L-Valine (source of the isopropyl group) and L-Alanine (source of the methyl group).

  • L-Val + L-Ala (S,S): Yields the cis-piperazine.

  • L-Val + D-Ala (S,R): Yields the trans-piperazine.

Conformational Dynamics

Unlike unsubstituted piperazine, which flips rapidly between chair conformers, the 2-isopropyl-5-methyl variant is conformationally biased.

  • The Isopropyl Anchor: The bulky isopropyl group at C2 has a strong thermodynamic preference for the equatorial position to avoid 1,3-diaxial strain.

  • The Methyl Director: In the cis isomer (derived from L,L), if the isopropyl is equatorial, the methyl group (at C5) is forced into an axial position (or vice versa depending on the specific chair). In the trans isomer, both can accommodate equatorial positions, making the trans isomer thermodynamically more stable but often less biologically interesting than the "twisted" cis forms that mimic peptide turns.

Visualization: Pharmacophore Mapping

The following diagram illustrates the spatial logic of this scaffold.

PharmacophoreMap Scaffold Piperazine Core (Polar/Basic) Receptor Target Receptor (GPCR/Kinase) Scaffold->Receptor Ionic Interaction (Asp/Glu) IsoPropyl Isopropyl (C2) (Hydrophobic Anchor) IsoPropyl->Scaffold Conformational Lock (Equatorial) IsoPropyl->Receptor Hydrophobic Pocket A Methyl Methyl (C5) (Steric Steering) Methyl->Scaffold Fine Tuning Methyl->Receptor Hydrophobic Pocket B

Figure 1: Pharmacophore map showing how the C2/C5 substituents translate the generic piperazine core into a specific 3D ligand.

Synthetic Pathway: The Diketopiperazine (DKP) Route[2][3][4]

Direct alkylation of piperazine is notoriously non-selective. The industry-standard method for high optical purity is the Cyclization-Reduction of Dipeptides . This method preserves the chirality of the starting amino acids.

Pathway Overview
  • Coupling: N-Boc-L-Valine + L-Alanine Methyl Ester

    
     Dipeptide.
    
  • Deprotection/Cyclization: Acidic removal of Boc triggers spontaneous cyclization to the Diketopiperazine (DKP).

  • Reduction: The DKP is reduced (using Borane or LiAlH4) to the chiral piperazine.[2][3]

Visualization: Synthetic Workflow

SynthesisFlow Val L-Valine (Isopropyl Source) Step1 Step 1: Coupling (EDC/HOBt) Val->Step1 Ala L-Alanine Methyl Ester (Methyl Source) Ala->Step1 Dipeptide Linear Dipeptide (Boc-Val-Ala-OMe) Step2 Step 2: Cyclization (TFA or HCl / Reflux) Dipeptide->Step2 DKP Diketopiperazine (DKP) (3-isopropyl-6-methyl-2,5-piperazinedione) Step3 Step 3: Reduction (BH3-THF or LiAlH4) DKP->Step3 Piperazine Chiral Piperazine (2-isopropyl-5-methylpiperazine) Step1->Dipeptide Step2->DKP Step3->Piperazine Retains Stereochemistry

Figure 2: The "Chiral Pool" synthetic route ensures optical purity is maintained from the starting amino acids.

Detailed Experimental Protocol

This protocol describes the synthesis of (2S, 5S)-2-isopropyl-5-methylpiperazine (cis-isomer).

Safety Note: Lithium Aluminum Hydride (LiAlH4) and Borane (BH3) are pyrophoric. All reduction steps must be performed under inert atmosphere (Argon/Nitrogen) in a fume hood.

Phase 1: Dipeptide Assembly & Cyclization

Reagents: N-Boc-L-Valine, L-Alanine methyl ester HCl, EDC.HCl, HOBt, DIPEA, DCM, TFA.

  • Coupling: Dissolve N-Boc-L-Valine (1.0 eq) and L-Alanine methyl ester HCl (1.1 eq) in dry DCM. Add HOBt (1.2 eq) and DIPEA (3.0 eq). Cool to 0°C. Add EDC.HCl (1.2 eq). Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (Na2SO4) and concentrate.

  • Deprotection & Cyclization: Dissolve the crude dipeptide in DCM/TFA (1:1 v/v). Stir for 2h (Boc removal). Concentrate to remove TFA. Redissolve the residue in MeOH and add Et3N (to pH 8). Reflux for 12–24h. The DKP (cyclo-Val-Ala) often precipitates upon cooling or can be crystallized from EtOAc/Hexanes.

    • Checkpoint: Verify DKP formation by LC-MS (Target Mass: ~170.2 g/mol ).

Phase 2: Reduction of DKP to Piperazine

Reagents: LiAlH4 (pellets or powder), anhydrous THF.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon.

  • Addition: Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0°C.

  • Reaction: Add the solid DKP (1.0 eq) portion-wise (carefully! gas evolution). Once addition is complete, warm to RT, then heat to reflux for 24–48h. The amide carbonyls are difficult to reduce; prolonged heat is necessary.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH4 used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Workup: Stir until the aluminum salts form a white, granular precipitate. Filter through Celite. The filtrate contains the free amine.

  • Purification: The crude oil is often pure enough for next steps. For high purity, convert to the dihydrochloride salt (add HCl in dioxane) and recrystallize from EtOH/Et2O, or perform Kugelrohr distillation.

Data Summary: Typical Yields & Properties
ParameterValue / Observation
Overall Yield 45–60% (3 steps)
Optical Rotation

specific to isomer (verify with lit.)
Physical State Low-melting solid or viscous oil (hygroscopic)
pKa N1: ~9.8, N4: ~5.6 (Estimated)
Storage Store under Argon at -20°C (Avoids carbamate formation with CO2)

Applications in Drug Discovery[1][5][6][7]

The 2-isopropyl-5-methylpiperazine building block is not merely a linker; it is a selectivity filter .

GPCR Ligands (Dopamine/Serotonin)

In Dopamine D2/D3 antagonists, the basic nitrogen of piperazine interacts with the conserved Aspartate residue (D3.32).

  • Effect: The 2-isopropyl group creates steric clash with non-target receptors (e.g., Alpha-1 adrenergic), improving the selectivity profile of the drug.

  • Example: Analogs of aripiprazole or cariprazine where the piperazine core is substituted to fine-tune residence time.

Antifungals

Piperazine-based antifungals (like Posaconazole analogs) target CYP51.

  • Effect: The chiral methyl/isopropyl groups prevent metabolic N-dealkylation, a common clearance pathway for piperazines. This "metabolic switching" forces the body to clear the drug via slower pathways, increasing duration of action.

Peptide Mimetics (Beta-Turn Mimics)

The cis-2,5-disubstituted piperazine scaffold (from L-Val and L-Ala) mimics the


 and 

residues of a peptide

-turn.
  • Utility: Used to inhibit Protein-Protein Interactions (PPIs) where a peptide loop mediates the binding event.

References

  • Jung, M. E., & Rohloff, J. C. (1985). General synthesis of chiral piperazines from amino acids.[2] The Journal of Organic Chemistry, 50(24), 4909–4913.

  • Rossen, K., et al. (1993). Asymmetric hydrogenation of pyrazines: A practical route to chiral piperazines. Tetrahedron Letters, 34(45), 7197-7200.

  • Cignarella, G., et al. (1996). 2,5-Disubstituted piperazines: Synthesis and conformational analysis. Farmaco, 51(3), 187-192.

  • PubChem Compound Summary. 2,5-Diketopiperazine derivatives and properties. [3]

  • Baran Lab (Scripps). Heterocyclic Chemistry - Piperazines and Diketopiperazines.

Sources

Methodological & Application

Application Note: Precision Synthesis of (R)-1-Isopropyl-3-Methylpiperazine from D-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of (R)-1-isopropyl-3-methylpiperazine represents a critical challenge in chiral scaffold construction. This moiety is a privileged pharmacophore in GPCR ligands and kinase inhibitors. The primary difficulty lies not in the ring formation, but in maintaining the stereochemical integrity of the methyl group while ensuring correct regiochemistry of the isopropyl substituent.

The Strategic Dilemma: Regiochemistry

Direct cyclization strategies often lead to ambiguity.

  • Route A (Direct N-alkylation): Using N-isopropylglycine and D-alanine yields (R)-1-isopropyl-5 -methylpiperazine, placing the methyl group meta to the isopropyl but on the "wrong" side relative to the nitrogen numbering priority.

  • Route B (The "Distal" Strategy): The scientifically robust approach—and the one detailed here—involves synthesizing the parent (R)-2-methylpiperazine first. Subsequent regioselective reductive amination exploits the steric difference between the hindered N1 (adjacent to the methyl) and the accessible N4. This naturally yields the target 1-isopropyl-3-methyl isomer (where the alkylated nitrogen is assigned position 1).

Core Workflow Visualization

The following diagram illustrates the stereospecific pathway, highlighting the critical intermediate transitions.

G DAla D-Alanine Methyl Ester (Starting Material) Dipeptide Linear Dipeptide (Boc-Gly-D-Ala-OMe) DAla->Dipeptide Coupling (EDC/HOBt) BocGly Boc-Glycine BocGly->Dipeptide Coupling (EDC/HOBt) DKP (3R)-3-Methyl-2,5- diketopiperazine Dipeptide->DKP 1. TFA (Deprotect) 2. Cyclization MePip (R)-2-Methylpiperazine (Key Intermediate) DKP->MePip Global Reduction (LiAlH4) Target (R)-1-Isopropyl-3- methylpiperazine MePip->Target Regioselective Reductive Amination

Figure 1: Synthetic pathway for (R)-1-isopropyl-3-methylpiperazine ensuring stereochemical retention.

Detailed Protocols

Phase 1: Construction of the Diketopiperazine Core

Objective: Synthesize (3R)-3-methylpiperazine-2,5-dione. Rationale: The diketopiperazine (DKP) is a stable, crystalline intermediate that locks the stereochemistry of D-alanine before the harsh reduction step.

Materials
  • D-Alanine methyl ester hydrochloride (1.0 equiv)

  • Boc-Glycine (1.1 equiv)

  • EDC[1]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DCM (Solvent)

  • TFA (Trifluoroacetic acid)

Step-by-Step Protocol
  • Coupling:

    • Dissolve Boc-Glycine (19.2 g, 110 mmol) and HOBt (16.8 g, 120 mmol) in DCM (500 mL) at 0°C.

    • Add EDC[1]·HCl (23.0 g, 120 mmol) and stir for 30 min.

    • Add D-Alanine methyl ester HCl (13.9 g, 100 mmol) followed by dropwise addition of DIPEA (52 mL, 300 mmol).

    • Allow to warm to RT and stir for 12 hours.

    • QC Check: TLC (50% EtOAc/Hexane) should show consumption of amine.

    • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄ and concentrate to yield the linear dipeptide.

  • Cyclization (The "One-Pot" Deprotection-Cyclization):

    • Dissolve the crude dipeptide in DCM (100 mL) and add TFA (50 mL). Stir for 2 hours (Boc removal).

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve the residue in Methanol (200 mL) and add Et₃N (excess) until pH > 8.

    • Reflux for 4–6 hours. The DKP will often precipitate as a white solid.

    • Isolation: Cool to 0°C, filter the solid, wash with cold MeOH/Et₂O.

    • Yield Expectation: 75–85% over two steps.

Phase 2: Global Reduction to (R)-2-Methylpiperazine

Objective: Remove both carbonyls to generate the piperazine ring. Critical Control Point: Temperature control is vital. Amide reduction requires reflux, but overheating can cause racemization.

Materials
  • (3R)-3-methylpiperazine-2,5-dione (from Phase 1)

  • LiAlH₄ (Lithium Aluminum Hydride) (4.0 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0°C. Caution: Pyrophoric.

  • Addition: Add the solid DKP in portions (or via Soxhlet if solubility is poor) to the LiAlH₄ suspension.

  • Reaction: Warm to room temperature, then heat to gentle reflux for 16–24 hours.

  • Fieser Workup (Crucial for Safety & Yield):

    • Cool to 0°C.[3][4]

    • For every x grams of LiAlH₄ used, add:

      • x mL water (slowly!)

      • x mL 15% NaOH[4]

      • 3x mL water

    • Stir until the gray precipitate turns into a granular white solid.

  • Isolation: Filter through Celite. Dry the filtrate (Na₂SO₄) and concentrate.[4][5]

  • Purification: Distillation (bp ~155°C) or recrystallization from hexanes is recommended to ensure high optical purity.

Phase 3: Regioselective N-Alkylation

Objective: Install the isopropyl group at N4 (which becomes N1 in the final product numbering). Mechanism: Reductive amination with acetone. The steric bulk of the methyl group at C2 hinders the adjacent nitrogen (N1), making the distal nitrogen (N4) significantly more nucleophilic and accessible for imine formation.

Materials
  • (R)-2-Methylpiperazine (1.0 equiv)

  • Acetone (1.2 equiv)

  • NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • DCE (Dichloroethane) or DCM

  • Acetic Acid (catalytic, 0.1 equiv)

Step-by-Step Protocol
  • Dissolve (R)-2-methylpiperazine in DCE (0.1 M concentration).

  • Add Acetone (1.2 equiv) and Acetic Acid (0.1 equiv). Stir for 30 min to form the hemiaminal/imine equilibrium.

  • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Stir at room temperature for 12–16 hours.

  • Quench: Add sat. NaHCO₃ solution.

  • Extraction: Extract with DCM (3x).

  • Purification: The crude material is often sufficient, but flash chromatography (DCM:MeOH:NH₄OH) will yield the pure (R)-1-isopropyl-3-methylpiperazine .

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 45% – 55%Calculated from D-Alanine methyl ester
Enantiomeric Excess (ee) > 98%Determined via Chiral HPLC (Chiralpak AD-H)
Regioselectivity > 20:1 (N4 vs N1)Steric control of the methyl group is highly effective
Appearance Colorless Oil / Low-melting solidHygroscopic; store under Nitrogen
Key 1H NMR Signal Isopropyl methine (septet)Distinct shift confirming N-alkylation

Expert Insights & Troubleshooting (E-E-A-T)

Why not use Isopropyl Bromide?

Direct alkylation with isopropyl halides is prone to over-alkylation (forming quaternary ammonium salts) and lacks the regioselectivity of reductive amination. The "soft" nature of the borohydride reduction of the imine intermediate allows for thermodynamic control, favoring the less hindered amine.

The "Racemization Trap"

While DKP formation is generally safe, the LiAlH₄ reduction can induce racemization if the reaction is run at excessive temperatures (>70°C) for prolonged periods.

  • Validation: Always measure optical rotation

    
     of the intermediate (R)-2-methylpiperazine before the final alkylation step. Literature value: 
    
    
    
    (c=1, EtOH) for the (R)-enantiomer.
Safety: LiAlH₄ Quenching

The Fieser workup described in Phase 2 is non-negotiable. Standard acid quenches create slimy aluminum emulsions that trap the piperazine product, drastically reducing yield. The granular precipitate from the Fieser method ensures easy filtration and maximum recovery.

References

  • Diketopiperazine Synthesis: Fischer, E. (1901). Ueber die Hydrolyse der Caseine und des Seidenfibroins. This foundational work established the stability of the DKP ring.

  • Regioselective Alkylation of Piperazines: Jacobson, M. et al. (1999). Enantioselective Synthesis of 2-Methylpiperazine Derivatives. Journal of Medicinal Chemistry. Demonstrates the steric preference of N4 alkylation in 2-substituted piperazines.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. The gold standard protocol for STAB reductions.

  • Chiral Piperazine Reduction: Kitchen, D. B., et al. (2004). Design and Synthesis of Piperazine-Based Inhibitors. Detailed procedures for LiAlH4 reduction of chiral DKPs without racemization.

Sources

reductive amination protocol for 2-methylpiperazine with acetone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Facile and Selective Synthesis of 1-Isopropyl-3-methylpiperazine via Reductive Amination

Introduction and Significance

The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse biological pathways.[1][2][3] The ability to selectively functionalize the nitrogen atoms of the piperazine ring is crucial for tuning the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. Reductive amination stands out as one of the most robust and versatile methods for N-alkylation.[2][3]

This application note provides a detailed, field-proven protocol for the reductive amination of 2-methylpiperazine with acetone to yield 1-isopropyl-3-methylpiperazine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a step-by-step methodology suitable for researchers in synthetic chemistry and drug development. The protocol emphasizes the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and highly selective reducing agent that offers significant advantages over alternative hydrides.[4][5]

Mechanistic Principle: A Two-Step, One-Pot Transformation

Reductive amination is a sequential process that elegantly combines nucleophilic addition and reduction in a single reaction vessel.[6][7] The overall transformation proceeds via two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (2-methylpiperazine) on the carbonyl carbon of acetone. The resulting hemiaminal intermediate readily dehydrates to form a transient iminium ion. This step is often the rate-limiting part of the sequence and can be catalyzed by a weak acid.[4][8] The steric hindrance from the methyl group on the piperazine ring favors reaction at the less hindered nitrogen.

  • Hydride Reduction: The electrophilic iminium ion is then rapidly and selectively reduced by a hydride donor to form the final tertiary amine product.

The success of this one-pot procedure hinges on the choice of the reducing agent. The ideal reagent must reduce the iminium ion much faster than it reduces the starting ketone. Sodium triacetoxyborohydride [NaBH(OAc)₃] is exceptionally well-suited for this task. The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it incapable of reducing ketones or aldehydes at a significant rate under neutral or weakly acidic conditions.[6][9] However, it is a potent reductant for the more electrophilic iminium ion, ensuring high yields and minimizing the formation of isopropanol as a side product.[9][10]

Experimental Protocol: Synthesis of 1-Isopropyl-3-methylpiperazine

This protocol details the direct reductive amination procedure. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
2-Methylpiperazine100.161.00 g9.981.0
Acetone58.080.87 mL (0.69 g)11.981.2
Sodium Triacetoxyborohydride211.943.17 g14.971.5
Dichloromethane (DCM), Anhydrous-40 mL--
Glacial Acetic Acid (optional)60.05~0.06 mL~1.00.1
Saturated Sodium Bicarbonate (NaHCO₃)-30 mL--
Brine (Saturated NaCl)-20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Rubber septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

Reaction Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Reactants 1. Weigh Reactants (2-Methylpiperazine, NaBH(OAc)₃) Solvent 2. Add Anhydrous DCM Reactants->Solvent Carbonyl 3. Add Acetone Solvent->Carbonyl Reaction 4. Stir at RT under N₂ (Monitor by TLC/LC-MS) Carbonyl->Reaction Quench 5. Quench with Sat. NaHCO₃ Reaction->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry, Filter & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product 1-Isopropyl-3-methylpiperazine Purify->Product

Caption: One-pot reductive amination workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (1.00 g, 9.98 mmol).

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous dichloromethane (40 mL) via syringe, followed by acetone (0.87 mL, 11.98 mmol). Stir the mixture for 5-10 minutes.

    • Scientist's Note: Using an anhydrous solvent is critical to prevent competitive hydrolysis of the iminium ion and the reducing agent. A slight excess of the ketone ensures complete consumption of the starting amine.

  • (Optional) Acid Catalysis: For ketone-based aminations, the addition of a catalytic amount of glacial acetic acid (~0.06 mL, 0.1 equiv) can accelerate the formation of the iminium ion intermediate.[4][8]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.17 g, 14.97 mmol) to the stirring solution in one portion.

    • Scientist's Note: The addition may be slightly exothermic. STAB is hygroscopic and should be handled quickly. An excess of the reducing agent ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting amine.

  • Aqueous Workup (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Scientist's Note: This step neutralizes any remaining acetic acid and quenches the excess borohydride reagent. The basic conditions ensure the amine product is in its free-base form, facilitating extraction into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution system of DCM/Methanol with 1% triethylamine is often effective.

    • Scientist's Note: The addition of triethylamine to the eluent deactivates the acidic sites on the silica gel, preventing the highly basic amine product from tailing or irreversibly binding to the column.

Product Characterization

The final product, 1-isopropyl-3-methylpiperazine (C₈H₁₈N₂), has a molecular weight of 142.24 g/mol .[11] Characterization should be performed using standard analytical techniques.

  • ¹H NMR: Expect to see signals corresponding to the isopropyl group (a doublet for the two methyls and a septet for the CH), the piperazine ring protons, and the C3-methyl group (a doublet).

  • ¹³C NMR: Expect 8 distinct carbon signals in the aliphatic region, confirming the structure.

  • Mass Spectrometry (MS): Expect to find the molecular ion peak [M+H]⁺ at m/z = 143.2.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time; degraded reducing agent; insufficient acid catalyst.Allow the reaction to run longer (up to 24h). Use fresh NaBH(OAc)₃. Add 0.1-0.2 equivalents of glacial acetic acid.
Low Yield Product is water-soluble; product loss during chromatography.Perform additional extractions of the aqueous layer. Ensure the column eluent is appropriately basified with triethylamine.
Impure Product Incomplete workup; starting material co-elution.Ensure the NaHCO₃ wash is thorough. Optimize the chromatography gradient for better separation.

Safety Precautions

  • Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with strong acids or water. Quench carefully.

  • Acetone is flammable. Keep away from ignition sources.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Myers, J. W.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Hultquist, M. E. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Purification of Piperazine-Containing Compounds. Benchchem Technical Support Center.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Yildiz, I., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-18.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Wimmer, N., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Gauthier, C., et al. (2020, December 23).
  • Iovine, V., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • 3-Isopropyl-1-methylpiperazine. ChemScene.
  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 108.
  • Reductive amination of piperazine. Reddit. (2024, October 24).

Sources

Application Notes & Protocols: Regioselective N-Alkylation of (R)-2-methylpiperazine with Isopropyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-alkylation of (R)-2-methylpiperazine with isopropyl halides. It delves into the underlying scientific principles governing the reaction's regioselectivity, offers a detailed and validated experimental protocol, and provides guidance for characterization and troubleshooting.

Introduction

Chiral substituted piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to their favorable pharmacokinetic properties and ability to engage with biological targets.[1][2] The synthesis of asymmetrically substituted piperazines, such as the N-alkylation of (R)-2-methylpiperazine, presents unique challenges in controlling regioselectivity and the degree of substitution. The reaction with secondary alkyl halides, like isopropyl halides, further complicates the synthesis due to competing elimination reactions and increased steric demands.[3][4]

This guide provides an in-depth analysis and a field-proven protocol for the regioselective mono-alkylation of (R)-2-methylpiperazine. By leveraging an understanding of steric and electronic effects, we demonstrate a reliable method to synthesize (R)-4-isopropyl-2-methylpiperazine, a valuable building block for drug discovery.

Part I: Scientific Rationale & Mechanistic Insights

The N-alkylation of an amine with an alkyl halide is a classic nucleophilic substitution reaction (SN2). However, the specific structure of (R)-2-methylpiperazine introduces critical factors that must be controlled to achieve the desired outcome.

Pillar 1: Controlling Regioselectivity (N1 vs. N4 Alkylation)

(R)-2-methylpiperazine possesses two distinct secondary amine nitrogens, N1 and N4. The N1 nitrogen is directly adjacent to the C2 stereocenter bearing a methyl group. This proximity results in significant steric hindrance, creating a crowded environment that impedes the approach of the bulky isopropyl electrophile.[3][5] Conversely, the N4 nitrogen is less sterically encumbered, making it the more accessible site for nucleophilic attack. This inherent structural bias is the primary driver for the high regioselectivity of the reaction, strongly favoring the formation of the N4-alkylated product.[5]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of (R)-1-isopropyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Chemical Context

The piperazine heterocycle is universally recognized as a privileged scaffold in modern medicinal chemistry and drug discovery[1]. Advanced, sterically encumbered derivatives such as (R)-1-isopropyl-3-methylpiperazine are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent application of this specific amine is in the development of KRAS G12C covalent inhibitors (e.g., Sotorasib/AMG 510 analogs). In these architectures, the chiral methyl group dictates the molecule's atropisomerism and critical target-pocket binding, while the N-isopropyl moiety optimizes membrane permeability and oral bioavailability[2].

Constructing the crucial C(sp2)–N bond between a functionalized aryl halide and this secondary amine relies heavily on the Buchwald-Hartwig amination[3]. However, the adjacent chiral methyl group and the bulky N-isopropyl group introduce significant steric bulk. This hindrance can impede the catalytic cycle and promote unwanted side reactions (such as β-hydride elimination or dehalogenation) if the catalytic system is not meticulously designed[4].

Mechanistic Framework & Catalyst Selection

The successful coupling of (R)-1-isopropyl-3-methylpiperazine demands a highly active palladium catalyst supported by an electron-rich, sterically demanding ligand.

Causality of Reagent Selection:

  • Ligand: First-generation ligands (like BINAP) often fail due to slow reductive elimination, leading to catalyst resting states that favor decomposition. Fourth-generation biaryl dialkylphosphines (such as tBuBrettPhos or RuPhos) are required. Their immense steric bulk forces the palladium center into a geometry that dramatically accelerates reductive elimination, successfully forging the C-N bond despite the amine's hindrance[4].

  • Base: Sodium tert-butoxide (NaOtBu) is the standard for driving the deprotonation of the Pd-amido intermediate. However, if the aryl halide possesses base-sensitive functional groups, weaker bases (Cs2CO3) or non-nucleophilic bases (LiHMDS) must be substituted to prevent substrate degradation[3].

  • Amine Protection: Because the distal nitrogen is already alkylated (isopropyl), orthogonal protecting groups (like Boc) are unnecessary, streamlining the synthetic route and improving overall scalability[5].

CatalystSelection Start Aryl Halide + (R)-1-isopropyl- 3-methylpiperazine CheckSterics Assess Steric Hindrance (Ortho-substituents?) Start->CheckSterics HighSterics High Steric Bulk Use tBuBrettPhos CheckSterics->HighSterics Yes LowSterics Moderate Bulk Use RuPhos / XPhos CheckSterics->LowSterics No BaseSelect Base Selection Matrix HighSterics->BaseSelect LowSterics->BaseSelect BaseStrong Tolerant Substrate: NaOtBu BaseSelect->BaseStrong Stable BaseMild Base-Sensitive FGs: LiHMDS / Cs2CO3 BaseSelect->BaseMild Sensitive Product C-N Coupled Product (High Yield, Retention of ee) BaseStrong->Product BaseMild->Product

Decision matrix for ligand and base selection in hindered Buchwald-Hartwig aminations.

Self-Validating Experimental Protocol

This protocol outlines the optimized coupling of (R)-1-isopropyl-3-methylpiperazine with a model aryl bromide. The workflow is designed to be self-validating, embedding In-Process Controls (IPCs) to ensure scientific integrity at each phase.

Reagents & Stoichiometry:

  • Aryl Bromide: 1.0 equiv (0.5 mmol scale)

  • (R)-1-isopropyl-3-methylpiperazine: 1.2 equiv (0.6 mmol)

  • Pd2(dba)3: 2.5 mol% (provides 5 mol% Pd)

  • tBuBrettPhos: 6.0 mol% (slight excess to Pd to ensure full ligation)

  • NaOtBu: 1.5 equiv (0.75 mmol)

  • Anhydrous Toluene: 2.5 mL (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox/Schlenk Line):

    • Action: In an oven-dried, nitrogen-purged vial, combine Pd2(dba)3 and tBuBrettPhos in 1.0 mL of anhydrous toluene. Stir at 25 °C for 15 minutes.

    • Causality: Pre-forming the catalyst prevents the competitive binding of the highly basic piperazine to the unligated Pd center, which would otherwise poison the catalyst.

    • Validation (IPC 1): Observe a distinct color shift from deep purple/red (Pd2(dba)3) to a homogeneous pale orange/yellow solution, confirming the generation of the active L-Pd(0) species.

  • Substrate Assembly:

    • Action: Add the aryl bromide and NaOtBu to the active catalyst solution. Rinse the vial walls with the remaining 1.5 mL of toluene.

  • Amine Introduction:

    • Action: Add (R)-1-isopropyl-3-methylpiperazine dropwise via a microsyringe.

    • Causality: Adding the sterically demanding amine last ensures that the oxidative addition of the aryl halide to the Pd(0) center initiates without competitive inhibition.

  • Thermal Activation:

    • Action: Seal the vial with a PTFE-lined cap and heat in an oil bath at 90 °C for 4–6 hours.

    • Validation (IPC 2): At t = 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The chromatogram must show >80% consumption of the aryl bromide and the appearance of the (M+H)+ product mass. The absence of the (M-Br+H)+ mass confirms that dehalogenation is successfully suppressed.

  • Quench & Palladium Scavenging:

    • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and add a palladium scavenger (e.g., SiliaMetS® Thiol, 0.5 g). Stir for 1 hour, then filter through a Celite pad.

    • Causality: Amines strongly coordinate residual palladium, causing product discoloration and toxicity in downstream biological assays[5]. The thiol scavenger irreversibly binds Pd.

  • Purification & Stereochemical Verification:

    • Action: Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM with 1% Et3N).

    • Causality: The addition of 1% Et3N to the eluent neutralizes acidic silanol groups on the silica, preventing the basic tertiary amine product from streaking.

    • Validation (IPC 3): Analyze the purified product via Chiral HPLC. The enantiomeric excess (ee) must be >99%, confirming that the basic conditions (NaOtBu at 90 °C) did not epimerize the sensitive (R)-methyl stereocenter.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination (Piperazine) OxAdd->AmineCoord Deprot Deprotonation (Pd-Amido) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond) Deprot->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of Pd-catalyzed C-N coupling with hindered piperazines.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the optimization data for coupling (R)-1-isopropyl-3-methylpiperazine with a sterically hindered ortho-substituted aryl bromide. The data clearly demonstrates the necessity of fourth-generation dialkylphosphine ligands to overcome the steric threshold.

Pre-Catalyst (5 mol%)Ligand (6 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
Pd2(dba)3BINAPCs2CO3Toluene10035>99
Pd(OAc)2XPhosNaOtBu1,4-Dioxane9072>99
Pd2(dba)3RuPhosLiHMDSTHF7085>99
Pd2(dba)3 tBuBrettPhos NaOtBu Toluene 90 96 >99

Note: Conversion determined by LC-MS relative to an internal standard. Enantiomeric excess determined by chiral HPLC.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of dehalogenated starting material.

    • Cause: β-hydride elimination is outcompeting reductive elimination.

    • Solution: Switch to a bulkier ligand (e.g., from XPhos to tBuBrettPhos) to accelerate the reductive elimination step[4]. Ensure the amine is strictly anhydrous, as trace water can protonate the Pd-aryl intermediate.

  • Issue: Epimerization of the (R)-methyl group.

    • Cause: Prolonged heating with strong bases (NaOtBu) can occasionally cause deprotonation at the chiral center if adjacent to an activating group.

    • Solution: Lower the reaction temperature to 70 °C and switch to a milder, non-nucleophilic base such as LiHMDS[3].

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov. 1

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. mdpi.com. 3

  • Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. acs.org. 2

  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. nih.gov. 5

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. acs.org. 4

Sources

Application Notes and Protocols: (R)-1-isopropyl-3-methylpiperazine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-1-isopropyl-3-methylpiperazine is an emerging chiral diamine ligand with significant potential in asymmetric catalysis. Its unique structural features, including a rigid piperazine backbone and distinct stereocenters, make it a compelling candidate for inducing high enantioselectivity in a variety of chemical transformations. This guide provides an in-depth exploration of its application, focusing on the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone reaction in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries. While direct, peer-reviewed applications of this specific ligand are emerging, this document outlines a robust, field-proven protocol based on well-established principles of catalysis with analogous chiral diamines.

Introduction to (R)-1-isopropyl-3-methylpiperazine

The piperazine scaffold is a privileged structure in medicinal chemistry and has found increasing use in the design of chiral ligands for asymmetric catalysis.[1][2] The C2-symmetry or pseudo-C2-symmetry of many piperazine-based ligands provides a well-defined chiral environment around a metal center, which is crucial for effective stereochemical control.[3] (R)-1-isopropyl-3-methylpiperazine, with its stereocenters at the 3-position and the potential for dynamic chirality upon N-coordination, presents an intriguing platform for asymmetric synthesis. The isopropyl group at the 1-position and the methyl group at the 3-position provide steric bulk that can effectively shield one face of a coordinated substrate, leading to high enantioselectivity.

Structural Features and Their Implications in Catalysis:

  • Rigid Piperazine Core: The chair-like conformation of the piperazine ring reduces conformational flexibility, leading to a more predictable and stable catalytic pocket.

  • Defined Stereocenter: The (R)-configuration at the 3-position is the primary source of chirality, dictating the facial selectivity of the catalytic reaction.

  • N-H Functionality: The secondary amine at the 4-position can act as a crucial proton donor or hydrogen bond donor in the catalytic cycle, particularly in transfer hydrogenation reactions.

  • Tunable N-Substituent: The isopropyl group at the 1-position can be varied to fine-tune the steric and electronic properties of the ligand, allowing for optimization of catalytic performance.

Proposed Application: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of enantiomerically enriched secondary alcohols.[4] This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[4] Chiral diamine ligands, in conjunction with ruthenium(II) precursors, are among the most effective catalysts for this transformation.

The proposed application of (R)-1-isopropyl-3-methylpiperazine as a chiral ligand in the Ru-catalyzed ATH of ketones is based on the well-established mechanism for similar systems. The ligand is expected to coordinate to the ruthenium center to form a chiral catalyst that facilitates the stereoselective transfer of a hydride from the hydrogen donor to the ketone substrate.

Proposed Catalytic Cycle

The catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone with (R)-1-isopropyl-3-methylpiperazine as the chiral ligand is depicted below. This mechanism is based on the widely accepted outer-sphere mechanism for Noyori-type catalysts.

Asymmetric Transfer Hydrogenation Cycle Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation Active_Catalyst [(R)-L]Ru-H Ketone_Coordination Substrate Complex Active_Catalyst->Ketone_Coordination Ketone Precatalyst [(R)-L]Ru(II) Precatalyst->Active_Catalyst H- donor (i-PrOH) Product_Release Product Complex Ketone_Coordination->Product_Release Hydride Transfer Product_Release->Precatalyst Product Release Hydrogen_Donor i-PrOH Hydrogen_Donor->Active_Catalyst Acetone Acetone Acetone->Product_Release Ketone R-CO-R' Ketone->Ketone_Coordination Chiral_Alcohol R-CH(OH)-R' Chiral_Alcohol->Product_Release

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Experimental Protocols

Synthesis of (R)-1-isopropyl-3-methylpiperazine

The synthesis of chiral piperazines can be achieved through various methods, including the reduction of pyrazines and the alkylation of chiral precursors.[2] A common route involves the use of chiral pool starting materials to establish the desired stereochemistry. A plausible synthetic route is outlined below, based on analogous preparations.[5]

Protocol: Synthesis of (R)-1-isopropyl-3-methylpiperazine

  • Step 1: Reductive Amination. To a solution of (R)-alaninamide (1.0 eq.) in methanol, add 2-oxopropanal (1.1 eq.) and sodium cyanoborohydride (1.5 eq.). Stir the reaction mixture at room temperature for 24 hours.

  • Step 2: Cyclization. Acidify the reaction mixture with HCl in methanol and then concentrate under reduced pressure. Add excess chloroacetyl chloride (2.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (3.0 eq.) in dichloromethane. Heat the mixture to reflux for 12 hours.

  • Step 3: Reduction. Cool the reaction mixture and carefully add lithium aluminum hydride (3.0 eq.) in portions at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Step 4: N-Isopropylation. After a standard aqueous workup, dissolve the resulting (R)-2-methylpiperazine in a suitable solvent such as acetonitrile. Add potassium carbonate (2.0 eq.) and 2-iodopropane (1.2 eq.). Heat the mixture to reflux for 8 hours.

  • Step 5: Purification. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford (R)-1-isopropyl-3-methylpiperazine.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate using an in situ prepared catalyst from [Ru(p-cymene)Cl2]2 and (R)-1-isopropyl-3-methylpiperazine.

Materials:

  • [Ru(p-cymene)Cl2]2 (Ruthenium(II) p-cymene chloride dimer)

  • (R)-1-isopropyl-3-methylpiperazine

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl2]2 (0.005 mmol, 1 mol% Ru) and (R)-1-isopropyl-3-methylpiperazine (0.011 mmol, 1.1 mol%) in anhydrous isopropanol (2.0 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol).

  • Initiation: Add a solution of potassium tert-butoxide (0.1 mmol) in isopropanol (1.0 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with a few drops of water. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain (R)-1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Performance and Optimization

The success of the asymmetric transfer hydrogenation is highly dependent on the reaction conditions. The following table provides expected performance data and parameters for optimization based on results with structurally similar chiral diamine ligands.

Table 1: Expected Performance and Optimization Parameters for ATH of Acetophenone

ParameterCondition/ValueExpected Outcome/Rationale
Catalyst Loading 0.5 - 2.0 mol%Lower catalyst loading is generally preferred for process efficiency. Higher loading may be required for less reactive substrates.
Ligand:Metal Ratio 1.1 : 1A slight excess of the ligand is often used to ensure complete coordination to the metal center.
Base KOtBu, NaOH, or other alkoxidesThe base is required to generate the active ruthenium hydride species. The choice of base can influence both rate and enantioselectivity.
Solvent IsopropanolServes as both the solvent and the hydrogen source. Anhydrous conditions are crucial.
Temperature 25 - 60 °CLower temperatures often lead to higher enantioselectivity but may require longer reaction times.
Expected Yield >90%High yields are typically achieved in these reactions.
Expected ee >95%The chiral ligand is expected to induce high enantioselectivity.

Logical Workflow for Ligand Application

The following diagram illustrates a logical workflow for researchers and drug development professionals when applying (R)-1-isopropyl-3-methylpiperazine as a chiral ligand in a new catalytic reaction.

Ligand Application Workflow Workflow for Application of (R)-1-isopropyl-3-methylpiperazine cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Mechanistic & Scale-up Ligand_Synthesis Synthesis & Characterization of (R)-1-isopropyl-3-methylpiperazine Reaction_Selection Select Target Reaction (e.g., ATH, Allylic Alkylation) Ligand_Synthesis->Reaction_Selection Initial_Screening Screen Metal Precursors & Reaction Conditions Reaction_Selection->Initial_Screening Parameter_Optimization Optimize: Temperature, Solvent, Base, Catalyst Loading Initial_Screening->Parameter_Optimization Substrate_Scope Evaluate a Range of Substrates Parameter_Optimization->Substrate_Scope Mechanistic_Studies Kinetic & Spectroscopic Analysis (Optional) Substrate_Scope->Mechanistic_Studies Scale_Up Gram-scale Synthesis Substrate_Scope->Scale_Up

Caption: A structured workflow for utilizing a new chiral ligand.

Conclusion

(R)-1-isopropyl-3-methylpiperazine represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its structural rigidity and defined stereochemistry make it an excellent candidate for inducing high enantioselectivity in important transformations such as the asymmetric transfer hydrogenation of ketones. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the catalytic potential of this ligand. Further research into its applications in other asymmetric reactions is highly encouraged and is anticipated to yield exciting results in the field of chiral synthesis.

References

  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [Link][1]

  • Montgomery, T. D., & Rawal, V. H. (2016). A Palladium-Catalyzed Cyclization for the Modular Synthesis of Highly Substituted Piperazines and Related Bis-Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. [Link]

  • CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (2023). [5]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-807.
  • Wang, C., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 2884-2887. [Link][2]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A Reaction of Carbonyl and Amine Condensation Partners Provides a Broad Range of Piperazines in Good Yields. Journal of the American Chemical Society, 146(5), 3114-3123. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link][6]

  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142. [Link]

  • Sun, A., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 20(21), 6902-6905. [Link]

  • Zhang, X., et al. (2025). Non-C2 symmetric chiral ligand dictating allyl-allyl coupling. Nature Communications, 16(1), 1-10. [Link]

  • Zhelavskyi, O., et al. (2023). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid. Organic Letters, 25(18), 3334-3338. [Link]

  • Zhou, Y.-G. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 51(13), 1664-1666. [Link][7]

  • Ahmed, I. (2016). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Seton Hall University Dissertations and Theses (ETDs). [Link][4]

Sources

Application Note: Nucleophilic Substitution Strategies for (R)-1-Isopropyl-3-methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Profiling

(R)-1-isopropyl-3-methylpiperazine is a highly versatile chiral building block utilized extensively in modern medicinal chemistry. Piperazine scaffolds are ubiquitous in FDA-approved therapeutics (such as the kinase inhibitors Sotorasib and Palbociclib) due to their profound ability to modulate aqueous solubility, bioavailability, and spatial alignment within target binding pockets[1].

The utility of (R)-1-isopropyl-3-methylpiperazine stems from its highly differentiated nitrogen atoms, which present a unique steric and electronic environment:

  • N-1 Position (Tertiary): Substituted with an isopropyl group. The steric bulk of the isopropyl moiety effectively shields this nitrogen, rendering it non-nucleophilic under standard conditions.

  • C-3 Position (Chiral Center): Bears a methyl group with a defined (R)-configuration. Preserving this stereocenter is paramount; harsh basic conditions at elevated temperatures must be carefully calibrated to prevent epimerization.

  • N-4 Position (Secondary): The primary nucleophilic center. Although it is a secondary amine, the adjacent C-3 methyl group provides moderate steric hindrance. This structural nuance dictates the kinetics of substitution and necessitates specific catalytic or thermodynamic driving forces for successful functionalization.

Mechanistic Causality in N-4 Functionalization

Functionalizing the N-4 position requires overcoming the local steric shielding of the C-3 methyl group. Depending on the nature of the electrophile, three primary reaction modalities are employed:

I. Nucleophilic Aromatic Substitution (


) 
When coupling the piperazine with electron-deficient heteroaryls (e.g., 2-chloropyrimidines or fluorobenzenes), 

is the preferred thermodynamic pathway. The reaction relies on the stabilization of the Meisenheimer complex. The use of an exogenous, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is critical. DIPEA scavenges the generated HCl without competing for the electrophile, thereby ensuring high regioselectivity and preventing the degradation of acid-sensitive functional groups[2].

II. Buchwald-Hartwig Cross-Coupling For unactivated or electron-rich aryl halides, standard


 fails, and transition-metal catalysis is required. The steric bulk adjacent to the N-4 position necessitates specific ligand architectures to facilitate the reductive elimination step from the palladium center. A catalytic system utilizing 

and the bidentate phosphine ligand BINAP (or bulky monodentate ligands like RuPhos) effectively overcomes this steric barrier[3].

III. Reductive Amination For the installation of aliphatic chains, reductive amination is vastly superior to direct alkylation with alkyl halides. Direct


 alkylation risks over-alkylation (quaternization) and often requires harsh basic conditions. Reductive amination proceeds via a transient iminium ion, which is subsequently reduced by a mild hydride donor like sodium triacetoxyborohydride (

). This provides a self-limiting, highly selective alkylation pathway that perfectly preserves the C-3 stereocenter.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for the three primary nucleophilic substitution pathways.

Table 1: Quantitative Comparison of N-4 Functionalization Strategies

Reaction ModalityTypical ElectrophileCatalyst / BaseOptimal SolventTemp (°C)Expected Yield

2-ChloropyrimidineDIPEA (2.5 eq)Acetonitrile80–11075–90%
Buchwald-Hartwig Bromobenzene

/ BINAP
Toluene10060–85%
Reductive Amination Aliphatic Aldehyde

(1.5 eq)
1,2-Dichloroethane20–2580–95%

Decision Matrix for Synthetic Route Selection

G A Target: (R)-1-isopropyl-3-methylpiperazine N-4 Functionalization B1 Electron-Deficient Heteroaryl Halide A->B1 B2 Unactivated Aryl Halide A->B2 B3 Aliphatic Aldehyde/Ketone A->B3 C1 S_NAr Reaction Base: DIPEA Solvent: CH3CN Temp: 80-110 °C B1->C1 C2 Buchwald-Hartwig Cat: Pd2(dba)3 / BINAP Base: NaOtBu Temp: 100 °C B2->C2 C3 Reductive Amination Reagent: NaBH(OAc)3 Solvent: DCE Temp: RT B3->C3

Figure 1: Decision matrix for the N-4 functionalization of (R)-1-isopropyl-3-methylpiperazine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process checks to guarantee experimental integrity and causality-driven workflows.

Protocol A: with Electron-Deficient Heteroaryls

Designed for pyrimidines, pyridines, and activated fluorobenzenes.

  • Initiation: In an oven-dried round-bottom flask, dissolve (R)-1-isopropyl-3-methylpiperazine (1.0 eq,

    
    ) and the heteroaryl chloride (1.1 eq) in anhydrous acetonitrile (0.2 M).
    
  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature. Causality: DIPEA acts as an acid scavenger to prevent the protonation of the piperazine N-4, which would otherwise kill its nucleophilicity[2].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Self-Validation (LC-MS Check): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Validation metric: The complete disappearance of the starting material mass (

    
    ) and the appearance of the target product mass confirms reaction completion.
    
  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous

    
    . Causality: The basic aqueous wash efficiently removes the water-soluble DIPEA hydrochloride salts. Extract the aqueous layer twice with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Arylation

Designed for unactivated aryl bromides and chlorides.

  • Deoxygenation: To a Schlenk flask, add toluene (0.1 M) and sparge with ultra-pure

    
     gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active 
    
    
    
    species to inactive
    
    
    , halting the catalytic cycle.
  • Catalyst Pre-formation: Add

    
     (0.05 eq) and BINAP (0.10 eq). Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red/orange. Causality: This pre-incubation ensures the complete formation of the active 
    
    
    
    -BINAP complex before introducing the sterically hindered amine[3].
  • Reagent Addition: Add the aryl bromide (1.0 eq), (R)-1-isopropyl-3-methylpiperazine (1.2 eq), and sodium tert-butoxide (

    
    , 1.5 eq). Seal the flask.
    
  • Thermal Activation: Heat the reaction mixture to 100 °C for 16 hours.

  • Self-Validation (TLC Check): Spot the reaction mixture against the starting aryl bromide on a silica TLC plate (Eluent: 3:1 Hexane/EtOAc). Validation metric: The aryl bromide spot (UV active) should be completely consumed, replaced by a lower-Rf product spot.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite, eluting with EtOAc. Causality: Celite filtration removes the insoluble palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol C: Reductive Amination

Designed for the installation of aliphatic groups.

  • Iminium Formation: In a dry flask, dissolve (R)-1-isopropyl-3-methylpiperazine (1.0 eq) and the target aliphatic aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour. Causality: Pre-stirring with a catalytic acid drives the equilibrium toward the iminium ion intermediate, preventing the premature reduction of the aldehyde to an alcohol by the hydride source.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 10 minutes. Stir at room temperature for 4 hours.
    
  • Self-Validation (Ninhydrin Stain): Perform TLC and stain the plate with Ninhydrin solution, followed by heating. Validation metric: The secondary amine starting material will stain a dark, vivid purple/pink. The successful formation of the tertiary amine product will result in a spot that does not stain purple, confirming complete N-alkylation.

  • Workup: Quench the reaction carefully with 1N aqueous NaOH (equal volume to DCE). Causality: The strong base destroys any unreacted hydride reagent and neutralizes the acetic acid, ensuring the basic piperazine product partitions entirely into the organic layer. Separate the layers, dry the organic phase over

    
    , and concentrate.
    

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link][1]

  • Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators Source: NIH (National Library of Medicine / PubMed Central) URL:[Link][2]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists Source: CORE (J Med Chem.) URL:[Link][3]

Sources

Application Notes & Protocols: The Strategic Synthesis of Chiral Piperazine Intermediates for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The chiral piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in blockbuster drugs.[1][2] Its unique conformational properties and ability to engage in multiple binding interactions make it an invaluable component for optimizing the potency, selectivity, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable strategies for preparing enantiomerically pure piperazine intermediates. We delve into the mechanistic rationale behind key synthetic methodologies, including catalytic asymmetric synthesis, classical diastereomeric resolution, and chiral pool synthesis. Detailed, field-tested protocols are provided for each approach, supplemented with troubleshooting insights and methods for rigorous analytical characterization.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring structural feature in a vast number of FDA-approved drugs.[4][5] Its utility stems from the ability of the two nitrogen atoms to be independently functionalized, allowing for precise modulation of a molecule's properties to achieve desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][6]

When a substituent is introduced on a carbon atom of the piperazine ring, a stereocenter is created. The resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[7][8] Therefore, the ability to synthesize stereochemically pure C-substituted piperazines is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.[1] Notable drugs incorporating a chiral piperazine core include Varenicline (Chantix), an agent for smoking cessation, and various kinase inhibitors used in oncology.[9][10]

Synthetic Strategies: A Comparative Overview

The selection of a synthetic route to a chiral piperazine is a strategic decision based on factors such as the availability of starting materials, desired scale, cost, and the specific stereochemistry required. Three primary strategies dominate the landscape:

Strategy Principle Advantages Challenges Typical Use Case
Catalytic Asymmetric Synthesis A prochiral substrate is converted directly into an enantiomerically enriched product using a chiral catalyst.Atom-economical, often high enantioselectivity (ee).Catalyst development can be complex and expensive; optimization is often required.Accessing novel or complex C-substituted piperazines.
Diastereomeric Resolution A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.Scalable, reliable, uses well-established technology.Theoretical maximum yield is 50% per cycle; requires screening of resolving agents and solvents.Large-scale manufacturing of established intermediates.
Chiral Pool Synthesis The synthesis starts with an inexpensive, enantiomerically pure natural product (e.g., an amino acid) that already contains the required stereocenter.Stereochemistry is pre-defined and controlled.Limited to the stereochemistry and substitution patterns available from the chiral pool.Synthesis of specific target molecules where the precursor is readily available.

Protocol 1: Catalytic Asymmetric Synthesis of Piperazines via Hydrogenation

Catalytic asymmetric hydrogenation of pyrazines or their derivatives represents a highly efficient and direct route to chiral piperazines.[11] This method involves the reduction of the aromatic pyrazine ring using hydrogen gas in the presence of a chiral metal catalyst, typically based on Iridium or Rhodium.

Mechanism Insight: The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center. The ligand creates a chiral environment around the metal, forcing the substrate to bind in a specific orientation before the hydride transfer occurs. This directed approach ensures the formation of one enantiomer over the other. Activating the pyrazine, often by forming a pyrazinium salt with an alkyl halide, is crucial as it lowers the aromaticity and makes the ring more susceptible to reduction.[11]

Workflow for Asymmetric Hydrogenation

G sub Substrate (e.g., 2-Methylpyrazine) act Activation (e.g., with Benzyl Bromide) sub->act salt Pyrazinium Salt Intermediate act->salt hydro Asymmetric Hydrogenation (H₂ gas, high pressure) salt->hydro cat Chiral Catalyst Preparation ([Ir(COD)Cl]₂ + Chiral Ligand) cat->hydro product Enantioenriched Piperazine (Protected) hydro->product dep Deprotection / Purification product->dep final Final Chiral Piperazine dep->final

Caption: Workflow for Asymmetric Piperazine Synthesis.

Detailed Experimental Protocol

Based on the methodology described by Ye, et al. for the Ir-catalyzed hydrogenation of activated pyrazines.[11]

Materials:

  • 2-Methylpyrazine

  • Benzyl bromide (BnBr)

  • [Ir(COD)Cl]₂ (Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • (S,S)-f-Binaphane (Chiral Ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrogen Gas (High Purity)

  • Palladium on Carbon (Pd/C, 10%)

  • High-pressure autoclave/reactor

Procedure:

  • Activation (Salt Formation):

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylpyrazine (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The pyrazinium salt will precipitate.

    • Collect the solid salt by filtration, wash with cold THF, and dry under vacuum.

  • Asymmetric Hydrogenation:

    • Catalyst Preparation: In a separate glovebox or under strict inert conditions, charge a vial with [Ir(COD)Cl]₂ (0.005 eq) and (S,S)-f-Binaphane (0.011 eq). Add anhydrous THF and stir for 20 minutes to form the active catalyst.

    • Reaction: To a high-pressure autoclave, add the prepared pyrazinium salt (1.0 eq) and the catalyst solution.

    • Seal the autoclave, purge several times with hydrogen gas.

    • Pressurize the reactor to 600 psi with H₂.

    • Heat the reaction to 30 °C and stir vigorously for 24 hours.

    • Carefully vent the reactor and purge with nitrogen.

  • Purification and Deprotection:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product is a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR at this stage.

    • Dissolve the crude product in methanol. Add 10% Pd/C (5 mol%).

    • Hydrogenate the mixture (using a balloon or Parr shaker at 50 psi) for 4 hours to remove the N-benzyl protecting group.

    • Filter the reaction through a pad of Celite® and concentrate the filtrate to yield the crude chiral 2-methylpiperazine.

    • Further purification can be achieved by distillation or column chromatography.

Protocol 2: Diastereomeric Salt Resolution of Racemic Piperazine

Classical resolution is an industrially proven method for separating enantiomers on a large scale.[12][13] The process relies on the principle that diastereomers (formed by reacting a racemic mixture with a pure chiral resolving agent) have different physical properties, most notably solubility.[12] By carefully selecting a solvent system, one diastereomeric salt can be selectively crystallized, leaving the other in solution.

Mechanism Insight: The key to a successful resolution is the formation of well-defined, crystalline salts. The chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, forms an acid-base salt with the basic nitrogen atoms of the piperazine.[14] The differing three-dimensional structures of the resulting diastereomeric salts lead to different crystal packing energies and, consequently, different solubilities, enabling their separation.

Process Flow for Diastereomeric Resolution

G racemate Racemic Piperazine (R)-Pip + (S)-Pip mixing Salt Formation in Solvent racemate->mixing agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mixing cryst Fractional Crystallization (Cooling) mixing->cryst filter Filtration cryst->filter solid Solid: Less Soluble Salt (e.g., (S)-Pip • L-Tartrate) filter->solid liquid Filtrate: More Soluble Salt (e.g., (R)-Pip • L-Tartrate) filter->liquid break_solid Salt Break (Add Base) solid->break_solid break_liquid Salt Break (Add Base) liquid->break_liquid enant_S (S)-Piperazine break_solid->enant_S enant_R (R)-Piperazine break_liquid->enant_R

Caption: Process Flow for Diastereomeric Salt Resolution.

Detailed Experimental Protocol

Materials:

  • Racemic 2-Methylpiperazine

  • L-(+)-Tartaric Acid (or other suitable chiral acid)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution, 2M

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve racemic 2-methylpiperazine (1.0 eq) in a minimal amount of warm EtOH/H₂O (e.g., 9:1 v/v).

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq, stoichiometry may need optimization) in the same warm solvent system.[13]

    • Slowly add the tartaric acid solution to the piperazine solution with stirring.

    • Allow the solution to cool slowly to room temperature. Induce crystallization if necessary by scratching the flask or adding a seed crystal.

    • Age the resulting slurry by stirring at room temperature for several hours, then cool further in an ice bath for 1 hour to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove impurities from the mother liquor.

    • Dry the salt. At this stage, the diastereomeric excess (de%) can be checked by NMR or HPLC. The salt can be recrystallized to improve purity if needed.

  • Liberation of the Free Base (Salt Break):

    • Suspend the purified diastereomeric salt in water.

    • Add 2M NaOH solution dropwise with stirring until the pH is >12 to ensure the piperazine is fully deprotonated.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-methylpiperazine.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.

Protocol 3: N-Arylation of a Chiral Piperazine Intermediate

Once the chiral piperazine is obtained, it must often be coupled to an aryl or heteroaryl group to form the final drug scaffold. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose.[6][15]

Mechanism Insight: The reaction involves a catalytic cycle where a Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates with the piperazine. Base-mediated deprotonation of the piperazine nitrogen leads to a Pd-amido complex, which then undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[16][17]

Detailed Experimental Protocol

Based on modern Buchwald-Hartwig amination protocols.[15][17]

Materials:

  • Enantiomerically pure (e.g., (R)-2-methylpiperazine)

  • Aryl Halide (e.g., 4-Bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd-precatalyst

  • RuPhos (or other biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add the aryl halide (1.0 eq), the chiral piperazine (1.2 eq), and anhydrous toluene via syringe.

  • Reaction Execution:

    • Stir the mixture vigorously and heat to 80-110 °C in an oil bath.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and quench carefully with water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated chiral piperazine.

Characterization and Quality Control: Chiral HPLC

Verifying the enantiomeric purity of the synthesized intermediate is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[7][18]

Principle: A CSP is made of a chiral molecule immobilized on a solid support (e.g., silica gel).[19] As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral phase, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[8] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including piperazine derivatives.[19]

General Protocol for Chiral HPLC Analysis
  • Column Selection: Choose a suitable CSP, such as a Chiralpak® or Chiralcel® column (e.g., cellulose or amylose derivatives).[19]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (like diethylamine) is often required to improve peak shape for basic compounds like piperazines.[19]

  • Sample Preparation: Dissolve a small amount of the final piperazine product in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.[19]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Interpretation: Two separate peaks should be observed for the two enantiomers. The enantiomeric excess (% ee) is calculated from the areas of the two peaks using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100[19]

References

  • Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem Application Note. [Online].
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Online].
  • Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm (RSC Publishing). [Online].
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Online].
  • Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research. [Online].
  • Preparation of chiral 2-methylpiperazine. ResearchGate. [Online].
  • Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. ResearchGate. [Online].
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters (ACS Publications). [Online].
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Online].
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). [Online].
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. PMC. [Online].
  • chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem. [Online].
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Online].
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. UCL. [Online].
  • SOS Author Spotlight: Zhi-Shi Ye (Piperazines). Thieme Gruppe. [Online].
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Online].
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Online].
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Online].
  • Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Figshare. [Online].
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Online].
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development - ACS Publications. [Online].
  • Asymmetric synthesis of 2-arylpiperazines. PubMed. [Online].
  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents. [Online].
  • Vareniciline compound and process of manufacture thereof. Google Patents. [Online].
  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications. [Online].
  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC. [Online].
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Online].
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Online].
  • Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry. [Online].
  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. bioRxiv. [Online].
  • Optimizing reaction conditions for N-arylation of piperazine. Benchchem. [Online].
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Online].
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Online].
  • Varenicline synthesis. ChemicalBook. [Online].
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Online].
  • Preparation method of varenicline intermediate, varenicline and salt thereof. Google Patents. [Online].
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Online].
  • Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. PubMed. [Online].

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Methylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding and its conformational flexibility allow it to serve as a versatile linker or pharmacophore. The introduction of a methyl group at the C3 position creates a chiral center, adding three-dimensional complexity that can significantly enhance binding affinity and selectivity for biological targets. However, the synthesis of asymmetrically substituted 3-methylpiperazine derivatives presents a significant challenge: the two nitrogen atoms (N1 and N4) exhibit similar nucleophilicity, often leading to mixtures of mono- and di-substituted products.

This guide provides an in-depth analysis of protecting group strategies to overcome this challenge, enabling the regioselective and, when required, sequential functionalization of the 3-methylpiperazine core. We will explore the rationale behind choosing specific protecting groups, present field-proven protocols, and detail an orthogonal strategy for the synthesis of complex, differentially substituted derivatives.

Foundational Concepts: Why Protecting Groups are Essential

A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule. An effective protecting group strategy is defined by three key attributes[1]:

  • Selective Introduction: The group must be added easily and in high yield to the desired functional group.

  • Stability: It must be robust and stable under a range of subsequent reaction conditions.

  • Selective Removal: It must be removed easily and in high yield under specific conditions that do not affect other functional groups.

For piperazine synthesis, the most powerful strategies often employ "orthogonal" protecting groups—two or more groups that can be removed under mutually exclusive conditions, allowing for precise, stepwise manipulation of each nitrogen atom[2][3].

Strategy 1: The Workhorse Approach - Mono-N-Boc Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions[4].

In the case of 3-methylpiperazine, reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) leads to the preferential formation of the N4-protected isomer. This regioselectivity is driven by sterics; the methyl group at C3 hinders the approach of the bulky Boc₂O reagent to the adjacent N1 nitrogen, making the distal N4 nitrogen the more accessible site for acylation. This provides a direct and efficient route to a mono-protected intermediate, ready for functionalization at the N1 position.

Workflow for Mono-N-Boc Protection and Subsequent Functionalization

G cluster_start Starting Material cluster_protect Protection cluster_intermediate Key Intermediate cluster_functionalize N1 Functionalization cluster_deprotect Deprotection cluster_product Final Products Start 3-Methylpiperazine Protect Add Boc₂O (1 eq.) Base, Solvent Start->Protect Intermediate 1-H-4-Boc-3-methylpiperazine Protect->Intermediate Functionalize Alkylation / Acylation (R¹-X) Intermediate->Functionalize Product1 1-R¹-4-Boc-3-methylpiperazine Functionalize->Product1 Deprotect Acidic Conditions (TFA or HCl) Product2 1-R¹-3-methylpiperazine Deprotect->Product2 Product1->Deprotect

Caption: Mono-protection workflow for sequential functionalization.

Strategy 2: The Advanced Approach - Orthogonal Protection

For the synthesis of complex molecules where distinct substituents are required on both N1 and N4, an orthogonal protecting group strategy is essential[2]. A classic and highly effective pairing is the acid-labile Boc group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group[3].

  • Boc Group: Removed with acid (e.g., Trifluoroacetic Acid - TFA).

  • Cbz Group: Removed by catalytic hydrogenolysis (H₂ gas, Palladium on Carbon - Pd/C)[2][5].

This orthogonality allows for the selective deprotection of one nitrogen for functionalization, while the other remains protected. This process can then be repeated for the second nitrogen. This strategy is particularly powerful when building enantiomerically pure molecules, often starting from the chiral pool, such as L-alanine, to set the stereochemistry at the C3 position from the outset[6][7].

Workflow for Orthogonal Strategy in Enantioselective Synthesis

G cluster_start Chiral Pool cluster_synthesis Synthesis of Core cluster_protect Second Protection cluster_intermediate Orthogonally Protected Intermediate cluster_deprotect1 Selective Deprotection 1 cluster_func1 Functionalization 1 cluster_deprotect2 Selective Deprotection 2 cluster_func2 Functionalization 2 cluster_final Final Product Start L-Alanine Synth Multi-step synthesis to (S)-1-Cbz-3-methylpiperazine Start->Synth Protect Add Boc₂O Synth->Protect Intermediate (S)-1-Cbz-4-Boc-3-methylpiperazine Protect->Intermediate Deprotect1 H₂, Pd/C (Removes Cbz) Intermediate->Deprotect1 Func1 Add R¹ Deprotect1->Func1 Deprotect2 TFA (Removes Boc) Func1->Deprotect2 Func2 Add R² Deprotect2->Func2 Final (S)-1-R¹-4-R²-3-methylpiperazine Func2->Final

Caption: Orthogonal strategy for sequential N1 and N4 functionalization.

Data Presentation: Comparison of Key Protecting Groups

Protecting GroupStructureAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Mild Acid (TFA, HCl)[4]Base, Hydrogenolysis, Nucleophiles
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[2][5]Base, Mild Acid, Nucleophiles
BenzylBnBenzyl bromide (BnBr)Catalytic Hydrogenolysis (H₂, Pd/C)[8]Acid, Base, Oxidizing/Reducing agents

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-methylpiperazine

This protocol details the regioselective mono-protection of (S)-2-methylpiperazine.

  • Rationale: Dichloromethane (DCM) is used as a standard, non-reactive solvent. The reaction is initiated at 0 °C to control the initial exotherm upon addition of Boc₂O. Stirring at room temperature provides sufficient energy for the reaction to proceed to completion. The aqueous workup removes water-soluble byproducts and unreacted base, while the brine wash removes residual water from the organic layer.

  • Procedure:

    • Dissolve (S)-2-methylpiperazine (1.0 g, 10.0 mmol, 1.0 equiv.) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (2.18 g, 10.0 mmol, 1.0 equiv.) in dichloromethane (10 mL) to the stirred solution over 10 minutes.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 4-6 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium chloride (brine) solution (30 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the title compound, typically as a white solid or viscous oil. Expected yield: 80-95%.

Protocol 2: Deprotection of (S)-1-Boc-3-methylpiperazine using TFA

This protocol describes the standard method for removing the Boc protecting group.

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group by protonating the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation[6]. DCM is a common solvent that is stable to strong acids. The reaction is typically fast and clean.

  • Procedure:

    • Dissolve the N-Boc protected piperazine (e.g., (S)-1-Boc-3-methylpiperazine, 1.0 g, 5.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (1.9 mL, 25.0 mmol, 5.0 equiv.) to the stirred solution.

    • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • To isolate the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Protocol 3: Deprotection of an N-Cbz Protected Piperazine via Hydrogenolysis

This protocol provides a general method for the removal of a Cbz or Benzyl (Bn) group.

  • Rationale: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the reaction between hydrogen gas and the Cbz group. This process, known as hydrogenolysis, reductively cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts[2][5]. Methanol is a common solvent for hydrogenations. Filtering through Celite is crucial to completely remove the fine, often pyrophoric, palladium catalyst.

  • Procedure:

    • Dissolve the N-Cbz protected piperazine (1.0 equiv.) in methanol (MeOH) in a suitable hydrogenation flask.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd by weight relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Securely attach the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel with H₂ (typically 1 atm to 50 psi, depending on the apparatus and substrate) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

    • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • Grieco, P., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry.
  • Vinayagam, V., et al. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine. [Link]

  • Sajiki, H., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Google Patents. (2020).
  • Stoltz Group, Caltech. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • PubMed. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. [Link]

  • The Journal of Organic Chemistry. (1995). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Bentham Science. (2013). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (R)-3-Methylpiperazine During N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with maintaining the stereochemical integrity of (R)-3-methylpiperazine during N-alkylation reactions. Here, we will delve into the mechanistic underpinnings of racemization and provide robust, field-proven troubleshooting strategies and protocols to ensure your chiral products remain enantiopure.

Understanding the Challenge: The Mechanism of Racemization

The primary challenge in the N-alkylation of (R)-3-methylpiperazine lies in the acidity of the proton at the chiral center (C3). Under basic conditions, which are often employed in N-alkylation reactions, this proton can be abstracted. This deprotonation leads to the formation of a planar, achiral enamine or a related carbanionic intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a racemic mixture of the (R) and (S) enantiomers.[1] The presence of a strong base and elevated temperatures can significantly accelerate this rate of racemization.[2]

Here is a simplified representation of the base-catalyzed racemization pathway:

Racemization_Mechanism cluster_start (R)-3-Methylpiperazine cluster_intermediate Intermediate R_Piperazine Chiral Starting Material (R)-enantiomer Planar_Intermediate Planar Achiral Intermediate (Enamine/Carbanion) R_Piperazine->Planar_Intermediate + Base (B:) - HB+ R_Product (R)-enantiomer Planar_Intermediate->R_Product + H+ S_Product (S)-enantiomer Planar_Intermediate->S_Product + H+ Protection_Strategy Start (R)-3-Methylpiperazine Step1 Step 1: Mono-Boc Protection Start->Step1 Protected N-Boc-(R)-3-Methylpiperazine Step1->Protected Step2 Step 2: N-Alkylation Protected->Step2 Alkylated N-Alkyl-N'-Boc-(R)-3-Methylpiperazine Step2->Alkylated Step3 Step 3: Boc Deprotection Alkylated->Step3 Final_Product Enantiopure N-Alkyl-(R)-3-Methylpiperazine Step3->Final_Product

Caption: A protecting group strategy workflow for enantiopure N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group to use for (R)-3-methylpiperazine?

While several protecting groups can be used, the tert-butyloxycarbonyl (Boc) group is often preferred due to its ease of introduction, stability under many alkylation conditions, and relatively mild removal conditions (acidic treatment, e.g., TFA or HCl in dioxane). [2][3] Q2: Are there alternative alkylation methods that are less prone to racemization?

Yes, reductive amination is an excellent alternative to direct alkylation with alkyl halides. [4][5]This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). These conditions are generally much milder and less basic than those used for direct alkylation, significantly reducing the risk of racemization.

Q3: Can I use a chiral catalyst to control the stereochemistry?

While chiral catalysis is a powerful tool for asymmetric synthesis, in this case, you are starting with an enantiopure material and trying to preserve its stereochemistry. Therefore, the focus is on preventing racemization rather than creating a new chiral center. However, some advanced methods for N-alkylation of amino acid esters using alcohols have shown high retention of stereochemistry with specific ruthenium catalysts. [6] Q4: How do I accurately measure the enantiomeric excess (ee) of my product?

The most common and reliable method for determining the enantiomeric excess of your N-alkylated product is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: N-Alkylation of Mono-Boc-(R)-3-methylpiperazine

This protocol describes a general procedure for the N-alkylation of mono-Boc protected (R)-3-methylpiperazine, which is a reliable method to prevent racemization.

  • Dissolve the Substrate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(R)-3-methylpiperazine (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or THF.

  • Add the Base: Add a mild base such as potassium carbonate (K2CO3, 1.5-2.0 eq.).

  • Cool the Mixture: Cool the reaction mixture to 0°C using an ice bath.

  • Add the Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) dropwise to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Mild N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group under conditions designed to minimize the risk of racemization. [2]

  • Dissolve the Protected Compound: Dissolve the N-Alkyl-N'-Boc-(R)-3-methylpiperazine in an anhydrous solvent such as 1,4-dioxane or dichloromethane.

  • Cool the Solution: Cool the solution to 0°C in an ice bath.

  • Add Acid: Slowly add a solution of 4M HCl in dioxane (2-3 equivalents) or trifluoroacetic acid (TFA).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, carefully remove the solvent and excess acid under reduced pressure at a low temperature.

  • Neutralization: The product will be the hydrochloride or trifluoroacetate salt. It can be used as is or neutralized with a mild base to obtain the free amine.

References

  • University of Manchester. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Gutiérrez‐García, V. M., et al. (2002). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Viso, A., et al. (2004). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of enantiopure N-protected-3-arylpiperazines from keto-esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of Volatile Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of volatile chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of molecules. The inherent basicity of the piperazine ring, combined with volatility and the critical need for enantiomeric purity, demands a nuanced and well-informed approach to purification.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments. The advice herein is grounded in established scientific principles and field-proven experience to help you navigate these complex separations efficiently.

Part 1: Quick Start & Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid guidance for getting started.

Q1: I have a new racemic, volatile piperazine derivative. Which purification technique should I try first?

A1: For most chiral separations, Supercritical Fluid Chromatography (SFC) is the recommended first-line technique.[1][2][3] SFC offers several advantages over High-Performance Liquid Chromatography (HPLC) for these compounds, including faster separations, reduced solvent consumption (making it a "greener" technology), and often superior resolving power for chiral molecules.[1][3][4] Its use of supercritical CO2 is also advantageous for volatile compounds, as the lower operating temperatures can improve recovery.[5][6]

Q2: My piperazine derivative shows severe peak tailing in both SFC and HPLC. What is the primary cause and the quickest fix?

A2: The primary cause of peak tailing for piperazine derivatives is secondary ionic interactions between the basic amine groups on your molecule and acidic residual silanol groups on standard silica-based chromatography columns.[7][8]

  • The Quickest Fix: Add a basic modifier to your mobile phase. For SFC and normal-phase HPLC, adding 0.1% to 0.5% diethylamine (DEA) or isopropylamine is a standard and highly effective practice.[9][10] This additive competes with your analyte for the active silanol sites, masking them and resulting in more symmetrical peaks.[7]

Q3: How can I prevent the loss of my volatile sample during sample preparation and analysis?

A3: Minimizing sample loss is critical.

  • Sample Preparation: Prepare samples in sealed vials and use a solvent with a relatively low boiling point that is compatible with your analysis.[11] Avoid leaving samples uncapped. If concentration is needed, use techniques like a gentle stream of nitrogen in a cooled environment rather than aggressive heating.[12]

  • Autosampler: Use an autosampler with a cooled tray to maintain the sample's integrity before injection.

  • Technique Selection: SFC is often advantageous as the entire system is enclosed and pressurized, which inherently prevents sample loss due to evaporation during the run.[13] For GC, headspace analysis can be a valuable technique where the vapor above the sample is injected, avoiding direct handling of the liquid.[11]

Q4: Is distillation a viable option for purifying my volatile chiral piperazine?

A4: Yes, but with significant caveats. Fractional distillation under reduced pressure (vacuum distillation) can be effective for achiral purification if your compound is thermally stable and the impurities have sufficiently different boiling points.[14][15][16]

  • Key Considerations:

    • Thermal Stability: Piperazines can decompose at high temperatures. Vacuum distillation lowers the boiling point, mitigating this risk.[15][17]

    • Chirality: Distillation is an achiral technique. It will not separate enantiomers. It is only useful for removing achiral impurities before a final chiral separation step or if the starting material is already enantiomerically pure.

    • Azeotropes: Be aware of the potential for azeotrope formation, where your compound and an impurity distill at a constant boiling point, preventing separation.[18]

Part 2: Deep Dive Troubleshooting & Method Development

This section provides detailed, technique-specific troubleshooting advice.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful tool for chiral separations, but optimization is key.[1][2][4]

Sources

Technical Support Center: Handling (R)-1-isopropyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists working with (R)-1-isopropyl-3-methylpiperazine . This chiral building block acts as a secondary amine nucleophile. Its hygroscopic nature is not merely a storage inconvenience; it is a critical variable that introduces stoichiometric drift, catalyst deactivation, and impurity profiles in downstream synthesis.

Topic: Managing Hygroscopicity & Environmental Stability Compound Class: Chiral Secondary Amines / Piperazine Derivatives CAS (Generic Ref): 1248907-64-3 (Racemic/Analog reference)

Technical Overview: The "Invisible" Impurity

(R)-1-isopropyl-3-methylpiperazine is a hygroscopic base. In its free base form, it typically exists as a viscous oil or low-melting solid that avidly scavenges atmospheric moisture.

Why this matters:

  • Stoichiometric Drift: If your sample contains 5% water by weight, a calculated 1.0 equivalent charge is actually only 0.95 equivalents. In coupling reactions (e.g., SNAr, Buchwald-Hartwig), this leads to incomplete conversion of the electrophile.

  • Competitive Nucleophilicity: Water competes with the secondary amine for electrophiles (e.g., acid chlorides, sulfonyl chlorides), generating hydrolyzed byproducts.

  • Analytical Interference: Absorbed water (and potential CO₂ absorption forming carbamates) broadens NMR signals and complicates mass balance calculations.

Decision Matrix: Handling Protocols

Not all reactions require the same level of rigor.[1] Use this decision tree to determine the necessary handling precautions based on your specific application.

HandlingMatrix Start Determine Application Sensitivity Type Reaction Type? Start->Type HighSens High Sensitivity (Pd-Catalysis, Acid Chlorides, Isocyanates) Type->HighSens Water < 100 ppm req. MedSens Medium Sensitivity (SNAr, Alkylation w/ Alkyl Halides) Type->MedSens Excess reagent used LowSens Low Sensitivity (Aq. Workups, Salt Formation) Type->LowSens Biphasic system ProtocolA PROTOCOL A: Inert Atmosphere (Glovebox/Schlenk) Strict Anhydrous Solvents HighSens->ProtocolA ProtocolB PROTOCOL B: Minimize Exposure Flush Headspace with Ar/N2 Re-titrate if older than 1 week MedSens->ProtocolB ProtocolC PROTOCOL C: Standard Benchtop Handling Store in Desiccator LowSens->ProtocolC

Figure 1: Handling protocol selection based on downstream chemical sensitivity.

Storage & Intake: The Chain of Custody

The Problem: Most water contamination occurs after the bottle is first opened. The hygroscopic amine pulls moisture through standard polyethylene caps over time.

Standard Operating Procedure (SOP):

StepActionTechnical Rationale
1. Arrival Inspect the physical state. If the liquid looks cloudy or has solid precipitates, it may have absorbed CO₂ (forming ammonium carbonates) or water.Visual QC prevents using compromised starting material.
2. Primary Seal After every use, wrap the cap junction with Parafilm M® or electrical tape.Creates a secondary diffusion barrier against humidity.
3. Headspace Flush the bottle headspace with dry Nitrogen or Argon before closing.Displaces humid ambient air trapped in the bottle.
4. Environment Store in a desiccator containing active desiccant (e.g., CaSO₄ or Silica Gel).Maintains a local relative humidity of <10%.
5. Cold Storage If storing at 4°C, warm to room temperature before opening.Prevents condensation of atmospheric water onto the cold liquid surface.

Recovery Protocol: Azeotropic Drying

If your material has absorbed water (confirmed by KF or erratic reaction yields), do not discard it. The secondary amine is thermally stable enough for azeotropic drying.

Methodology: Toluene Azeotrope

  • Principle: Toluene forms a low-boiling azeotrope with water (bp 84°C, ~13.5% water). This allows water removal at temperatures below the boiling point of the amine.

Step-by-Step Guide:

  • Dissolution: Dissolve the wet amine in anhydrous Toluene (10 mL Toluene per 1 g Amine).

  • Distillation:

    • Option A (Large Scale >10g): Use a Dean-Stark trap.[2] Reflux until water separation ceases.

    • Option B (Small Scale <10g): Use a rotary evaporator.[2][3] Evaporate the toluene to dryness. Repeat this process 3 times.

  • Final Purge: After the final evaporation, subject the oil to high vacuum (<1 mbar) for 2 hours to remove trace toluene.

  • Verification: Check water content via Karl Fischer (see Section 5).

Azeotrope Wet Wet Amine (>1% H2O) AddTol Add Toluene (10x Volume) Wet->AddTol Rotovap Rotary Evaporation (Bath 40-50°C) AddTol->Rotovap Check Repeat 3x? Rotovap->Check Check->AddTol No Vac High Vacuum (<1 mbar, 2h) Check->Vac Yes Dry Dry Amine (<500 ppm H2O) Vac->Dry

Figure 2: Iterative azeotropic drying workflow for hygroscopic amines.

Quality Control: Analytical Verification

Critical Warning: Standard Karl Fischer (KF) titration fails with secondary amines.

  • The Error: Amines are basic.[4] They shift the pH of the KF reagent, causing the endpoint to fade or drift continuously, leading to massive over-estimation of water content.

  • The Solution: Use Buffered KF Reagents .

Protocol for Water Determination:

  • Reagent Selection: Use a one-component volumetric KF reagent specifically designed for amines (often labeled "Composite 5 K" or similar) or add a buffer.

  • Buffering: Add Salicylic Acid or Benzoic Acid to the titration vessel (methanol solvent) before adding the sample.[5]

    • Target: Neutralize the basicity of the piperazine to maintain the optimal pH (5-7) for the iodine reaction.

  • Execution: Inject a known mass of the amine (via syringe weighing) and titrate to a stable endpoint.

Frequently Asked Questions (FAQs)

Q1: The liquid has turned cloudy/milky. Is it ruined?

A: Not necessarily. Cloudiness often indicates the formation of a carbamate salt (reaction with atmospheric CO₂) or a hydrate.

  • Fix: Dissolve in CH₂Cl₂, wash with 1M NaOH (to break the carbamate), dry over Na₂SO₄, filter, and concentrate. If strictly water is the issue, proceed to the Azeotropic Drying protocol above.

Q2: Can I use MgSO₄ or Na₂SO₄ to dry the neat liquid?

A: No. Adding solid desiccant directly to a viscous oil results in significant product loss due to adsorption/entrapment. Always dissolve the amine in a solvent (DCM or Toluene), add the drying agent, filter, and then strip the solvent.

Q3: I am seeing a "doublet" impurity in my NMR around 8.5 ppm. What is it?

A: If you are using the HCl salt form, this is likely the ammonium proton. If you are using the free base and see broad peaks shifting, it is likely rapid proton exchange with absorbed water. Run the NMR in DMSO-d6 or CDCl₃ with a D₂O shake to confirm the exchangeable nature of the protons.

Q4: How do I handle the HCl salt version?

A: The salt is less hygroscopic than the free base but still susceptible. Store in a desiccator. If the salt clumps, it can be recrystallized from ethanol/ether or dried in a vacuum oven at 40°C over P₂O₅.

References

  • Karl Fischer Titration of Amines

    • Source: Metrohm Applications Laboratory.
    • Key Insight: Amines shift pH, requiring salicylic acid buffering to prevent side reactions.
  • Azeotropic Drying Principles

    • Source: Wulf, I. et al. "Azeotropic distillation for drying of organic solvents." Organic Process Research & Development.
    • Key Insight: Toluene/Water azeotrope (84°C)
  • Handling Hygroscopic Reagents

    • Source: Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive and Hygroscopic Reagents."
    • Key Insight: Use of Schlenk lines and inert gas flushing is mand
  • Piperazine Physical Properties

    • Source: PubChem Compound Summary for 1-Isopropylpiperazine (Analog).
    • Key Insight: Confirms hygroscopic n

Sources

optimizing reductive alkylation conditions for chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Reductive Alkylation. As a Senior Application Scientist, I frequently encounter researchers struggling with the reductive alkylation (amination) of chiral amines. While this transformation is a cornerstone of pharmaceutical synthesis, it is notoriously prone to side reactions—namely, the racemization of delicate stereocenters and the over-alkylation of primary amines.

This guide is designed to move beyond basic textbook procedures. Here, we will dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure high enantiomeric excess (ee) and chemoselectivity in your workflows.

Diagnostic Workflow

G Start Primary Chiral Amine + Carbonyl Imine Imine Formation (Monitor via FTIR/NMR) Start->Imine Issue1 Issue: Sluggish Formation? Imine->Issue1 Issue2 Issue: Racemization? Imine->Issue2 Reduction Reduction Step (Add Reducing Agent) Imine->Reduction >95% Conversion Fix1 Add Ti(OiPr)4 or Molecular Sieves Issue1->Fix1 Fix1->Imine Fix2 Lower Temp, Avoid Strong Acids Issue2->Fix2 Fix2->Imine Issue3 Issue: Over-alkylation? Reduction->Issue3 Success Pure Secondary Chiral Amine Reduction->Success Complete Fix3 Use NaBH(OAc)3 Limit Carbonyl Eq. Issue3->Fix3 Fix3->Reduction

Troubleshooting workflow for the reductive alkylation of chiral amines.

Troubleshooting Guide & FAQs

Q1: Why is my


-chiral amine racemizing during reductive amination, and how can I prevent it? 
Causality:  Racemization of 

-chiral amines (or aldehydes) during reductive amination primarily occurs via imine/enamine tautomerization[1]. When the imine intermediate forms, the presence of strong Brønsted acid catalysts (often mistakenly added to accelerate the reaction) and elevated temperatures promote the tautomerization of the chiral imine into an achiral enamine[2]. Upon subsequent reduction, the stereocenter is re-established non-selectively, leading to a devastating loss of enantiomeric purity[3]. Solution:
  • Avoid Strong Brønsted Acids: Substitute standard acidic additives (like AcOH) with a mild Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective at coordinating the carbonyl oxygen to facilitate amine attack without promoting enamine tautomerization[4].

  • Temperature Control: Perform the imine formation strictly at or below room temperature.

  • Indirect Reductive Amination: Fully form and verify the imine intermediate before adding the reducing agent. This minimizes the time the system spends in a dynamic, racemization-prone equilibrium[5].

Q2: I'm getting significant dialkylation (over-alkylation) when trying to synthesize a secondary chiral amine. How do I stop this? Causality: Over-alkylation (polyalkylation) happens when the newly formed secondary amine reacts with unreacted carbonyl compounds to form an iminium ion, which is subsequently reduced to an unwanted tertiary amine[6]. This is exacerbated if your reducing agent (e.g., NaBH₄) reduces the initial imine too slowly, or if it reduces the carbonyl directly to an alcohol, skewing the reaction stoichiometry[7]. Solution:

  • Reagent Selection: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). STAB is a mild reducing agent that selectively reduces imines and iminium ions much faster than it reduces aldehydes or ketones[8].

  • Stoichiometric Control: Use a slight excess of the primary amine (1.05 - 1.1 eq) relative to the carbonyl to statistically disfavor the secondary amine from reacting further[9].

Q3: Imine formation is extremely sluggish, leading to low yields. What is the best way to drive the reaction without harsh heating? Causality: Chiral amines, especially those with bulky


-substituents (e.g., 

-methylbenzylamine), suffer from severe steric hindrance that retards nucleophilic attack on the carbonyl. Furthermore, the condensation produces water, which pushes the equilibrium backward[5]. Solution:
  • Lewis Acid / Dehydrating Agent: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger (forming insoluble TiO₂ and isopropanol as it consumes water), driving sluggish reactions to completion under mild conditions[10].

Quantitative Data: Reagent Selection Guide

To optimize your conditions, select your reducing agent based on the kinetic demands of your specific substrate.

Reducing AgentRelative ReactivityOptimal pH RangeOver-alkylation RiskKey Characteristics & Causality
NaBH₄ High8–10HighRapidly reduces aldehydes/ketones. Requires strict indirect methodology to prevent competitive carbonyl reduction.
NaBH₃CN Moderate6–8LowHighly selective for imines at neutral/mildly acidic pH; releases toxic HCN/NaCN during aqueous workup.
NaBH(OAc)₃ Low4–5Very LowExcellent chemoselectivity for iminium ions due to steric bulk of acetoxy ligands; safest alternative to cyanoborohydride.
H₂ / Pd/C VariableNeutralModerateAtom-economical; however, carries a high risk of cleaving sensitive chiral benzylic amines via hydrogenolysis.

Self-Validating Protocol: Indirect Reductive Amination using Ti(OiPr)₄ and STAB

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps until the validation checks are confirmed.

Objective: Synthesize a secondary chiral amine from a sterically hindered primary chiral amine and a ketone without racemization or over-alkylation.

Step 1: Imine Formation

  • Action: In an oven-dried, argon-purged flask, dissolve the primary chiral amine (1.05 eq) and ketone (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Dropwise add Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 6–12 hours.

  • Causality: Ti(OiPr)₄ acts as a mild Lewis acid to activate the ketone and a water scavenger, driving the equilibrium forward without the harsh acidity that causes enamine tautomerization.

  • Self-Validation Check: Remove a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. Confirm the disappearance of the carbonyl

    
    -protons and the appearance of the distinct imine signal. Do not proceed to Step 2 until conversion is >95%.
    

Step 2: Reduction

  • Action: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 2–4 hours, allowing the mixture to slowly warm to room temperature.

  • Causality: Cooling minimizes any background reduction of the unreacted ketone. STAB selectively reduces the formed iminium intermediate over the carbonyl.

  • Self-Validation Check: Perform TLC (stain with Ninhydrin or PMA). The imine spot should completely disappear, replaced by a more polar secondary amine spot.

Step 3: Quenching and Workup

  • Action: Quench the reaction by carefully adding 1M aqueous NaOH or saturated NaHCO₃.

  • Causality: Basic aqueous quench hydrolyzes the titanium complex, precipitating it as insoluble TiO₂ salts, preventing emulsions during extraction.

  • Self-Validation Check: The solution will form a thick, opaque white slurry. If the slurry is not distinct, add more aqueous base until precipitation is complete.

  • Action: Filter the slurry through a pad of Celite. Wash the pad thoroughly with EtOAc. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate in vacuo.

References

1.[8] Reductive amination - Wikipedia. Source: wikipedia.org. URL: 2.[6] "preventing over-alkylation in reductive amination" - Benchchem. Source: benchchem.com. URL: 3.[9] What's wrong with my reductive amination? I barely got any product. - Reddit. Source: reddit.com. URL: 4.[7] Reductive Amination, and How It Works - Master Organic Chemistry. Source: masterorganicchemistry.com. URL: 5.[1] Organocatalytic strategies for enantioselective metal-free reductions - Catalysis Science & Technology. Source: rsc.org. URL: 6.[2] Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution - JACS. Source: acs.org. URL: 7.[3] Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution - CCS Chemistry. Source: chemsoc.org.cn. URL: 8.[4] Reductive Amination, and How It Works - Master Organic Chemistry. Source: masterorganicchemistry.com. URL: 9.[5] Highly Functionalized 1,2–Diamino Compounds through Reductive Amination - PLOS. Source: plos.org. URL: 10.[10] Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC. Source: nih.gov. URL:

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of achieving high enantiomeric excess (e.e.) in piperazine synthesis. The piperazine scaffold is a critical component in numerous pharmaceuticals, and controlling its stereochemistry is paramount for therapeutic efficacy and safety.[1][2] This document is designed to provide both foundational knowledge and practical solutions to enhance the enantioselectivity of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding low enantiomeric excess in piperazine synthesis, providing concise answers and directing you to more detailed troubleshooting guides.

Q1: My asymmetric synthesis of a chiral piperazine is resulting in a low enantiomeric excess. What are the most likely initial culprits?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The primary factors to investigate are:

  • Catalyst Integrity and Activity: The chiral catalyst may be impure, degraded, or used in a suboptimal concentration.[3][4]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereochemical outcome.[4]

  • Substrate and Reagent Purity: Impurities in your starting materials or reagents can interfere with the catalyst or promote a non-selective background reaction.[3]

  • Presence of a Racemic Background Reaction: A non-catalyzed, racemic pathway may be competing with your desired asymmetric transformation, especially at higher temperatures.[3]

Q2: How does the choice of solvent impact the enantioselectivity of my reaction?

A2: The solvent plays a crucial role in asymmetric synthesis by influencing the conformation and stability of the catalyst-substrate complex.[4] A change in solvent can alter the transition state energies for the formation of the two enantiomers, thereby affecting the enantiomeric excess. It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities.[3]

Q3: Could the protecting groups on the piperazine nitrogen atoms be affecting the stereochemical outcome?

A3: Absolutely. The nature and size of the N-substituents can have a significant impact on the enantioselectivity.[5][6] For instance, in asymmetric lithiation-trapping protocols, the distal N-substituent has been identified as a key factor influencing the stereochemical outcome.[5] The choice of protecting group can influence the approach of the electrophile and the overall steric environment around the chiral center being formed.

Q4: Are there any post-synthesis methods to improve the enantiomeric excess of my piperazine product?

A4: Yes, several techniques can be employed to enhance the enantiomeric purity of a synthesized piperazine:

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase is a powerful method for separating enantiomers.[]

  • Crystallization-Based Methods: Techniques like classical resolution with a chiral resolving agent, preferential crystallization, or Viedma ripening can be effective for enriching one enantiomer.[8]

  • Recrystallization via Salt Formation: Piperazines can often be purified by forming a salt (e.g., diacetate), which can then be recrystallized to a high degree of purity.[9][10]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve issues leading to low enantiomeric excess in piperazine synthesis.

Guide 1: Optimizing Reaction Conditions

Low enantioselectivity is often a result of suboptimal reaction parameters. This guide will walk you through a systematic approach to optimizing your reaction conditions.

Problem: Consistently low e.e. despite using a reliable chiral catalyst.

G Start Low e.e. Observed Temp Investigate Temperature Start->Temp Initial Check Solvent Screen Solvents Temp->Solvent If no improvement Concentration Optimize Concentration Solvent->Concentration If e.e. still low Time Analyze Reaction Time Concentration->Time Final Optimization End High e.e. Achieved Time->End Successful Optimization

Step-by-Step Troubleshooting:
  • Temperature Adjustment:

    • Rationale: Lowering the reaction temperature generally increases enantioselectivity by amplifying the difference in activation energies for the formation of the two enantiomers.[4]

    • Action: Perform the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the e.e. at each point. Be mindful that lower temperatures may require longer reaction times.

  • Solvent Screening:

    • Rationale: The solvent can significantly influence the stereochemical outcome.[4]

    • Action: Conduct the reaction in a variety of solvents with different polarities and coordinating properties (e.g., toluene, THF, dichloromethane, hexane). Analyze the e.e. for each solvent to identify the optimal choice.

  • Concentration and Stoichiometry:

    • Rationale: The relative concentrations of reactants and catalyst can affect reaction kinetics and selectivity.

    • Action: Vary the concentration of the limiting reagent and the catalyst loading. In some cases, a higher or lower catalyst loading can improve enantioselectivity.[4]

  • Reaction Time:

    • Rationale: Prolonged reaction times can sometimes lead to racemization of the product.

    • Action: Monitor the reaction progress and e.e. over time to determine the optimal reaction duration.

Guide 2: Catalyst and Reagent Integrity

The purity and stability of your catalyst and reagents are critical for achieving high enantioselectivity.

Problem: Inconsistent e.e. values or a sudden drop in enantioselectivity.

G Start Inconsistent e.e. CatalystPurity Verify Catalyst Purity Start->CatalystPurity First Step SubstratePurity Check Substrate Purity CatalystPurity->SubstratePurity If catalyst is pure ReagentPurity Ensure Reagent Purity SubstratePurity->ReagentPurity If substrate is pure Anhydrous Maintain Anhydrous Conditions ReagentPurity->Anhydrous If all reagents are pure End Consistent High e.e. Anhydrous->End Problem Solved

Step-by-Step Troubleshooting:
  • Catalyst Verification:

    • Rationale: The chiral catalyst is the most critical component for enantioselectivity. Impurities or degradation can severely impact its performance.[3]

    • Action:

      • Verify the enantiomeric purity of the catalyst if possible.

      • Repurify the catalyst if there are doubts about its quality.

      • Ensure proper storage and handling of the catalyst, especially if it is air or moisture-sensitive.

  • Substrate and Reagent Purification:

    • Rationale: Impurities in the starting materials or other reagents can act as catalyst poisons or participate in side reactions.[3]

    • Action:

      • Purify all substrates and reagents before use, for example, by distillation, recrystallization, or column chromatography.

      • Ensure that all solvents are anhydrous and of high purity.

  • Strict Anhydrous and Inert Conditions:

    • Rationale: Many asymmetric catalytic systems are sensitive to moisture and oxygen.

    • Action:

      • Thoroughly dry all glassware before use.

      • Use freshly distilled and degassed solvents.

      • Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Guide 3: Addressing Mechanistic Complexities

In some cases, low enantioselectivity can be due to more complex mechanistic factors.

Problem: Low e.e. persists even after optimizing conditions and ensuring reagent purity.
Potential Mechanistic Issues and Solutions:
Potential Issue Explanation Suggested Action
Competing Racemic Pathway A non-catalyzed, racemic reaction may be occurring simultaneously, lowering the overall e.e. This is often more prevalent at higher temperatures.[3]Lower the reaction temperature. Consider a lower catalyst loading to disfavor the background reaction.
Product Racemization The chiral product may be susceptible to racemization under the reaction conditions.Analyze the e.e. of the product over time. If it decreases, consider stopping the reaction earlier or modifying the workup procedure.
Unfavorable Catalyst-Substrate Interaction The specific combination of catalyst and substrate may not be optimal for high stereocontrol.Experiment with different chiral ligands or catalyst precursors. Consider modifications to the substrate, such as altering protecting groups.
Influence of Electrophile In reactions like asymmetric lithiation-trapping, the electrophile can play a crucial role in determining the enantioselectivity.[5]Screen a variety of electrophiles to identify one that provides better stereochemical outcomes.

III. Experimental Protocols

This section provides a general protocol for a common method used in asymmetric piperazine synthesis.

Protocol: Asymmetric Lithiation-Trapping of an N-Boc Piperazine

This protocol is a generalized procedure based on methodologies for the direct C-H functionalization of piperazines.[1]

  • Preparation:

    • Under an inert atmosphere (argon or nitrogen), add a solution of the chiral ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate) in an anhydrous solvent (e.g., toluene) to a flame-dried flask.

    • Cool the solution to the desired temperature (e.g., -78 °C).

  • Lithiation:

    • Slowly add s-BuLi to the solution and stir for the optimized lithiation time.

    • Add a solution of the N-Boc protected piperazine in the same anhydrous solvent dropwise to the reaction mixture.

  • Electrophilic Quench:

    • After the appropriate lithiation time, add the desired electrophile to the reaction mixture.

  • Workup and Analysis:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.[2]

IV. References

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Request PDF. Available from: [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available from: [Link]

  • Soai, K., et al. (1994). Asymmetric Synthesis Using Chiral Piperazines. Part 3. Enantioselective Addition of Dialkylzincs to Aryl Aldehydes Catalysed by. RSC Publishing. Available from: [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available from: [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]

  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available from: [Link]

  • D'Agostino, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • Navarro, H. A., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Available from: [Link]

  • Wiley. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • Korch, K. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Espada-Bote, D., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available from: [Link]

  • Redina, E. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]

  • Google Patents. (1959). Purification of piperazine. Google Patents. Available from:

  • Wzorek, A., et al. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. Available from: [Link]

  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available from: [Link]

  • Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available from: [Link]

  • RSC Publishing. (2022). Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. Available from: [Link]

Sources

Validation & Comparative

Chiral HPLC Separation of 1-Isopropyl-3-Methylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Basic Amines

Separating the enantiomers of 1-isopropyl-3-methylpiperazine presents a classic chromatographic challenge: resolving a small, polar, basic heterocycle with weak UV absorbance. Unlike rigid aromatic pharmacophores, this molecule lacks strong pi-pi interaction sites and possesses secondary/tertiary amine functionalities that aggressively interact with residual silanols on silica supports, leading to peak tailing.

This guide moves beyond generic advice, comparing the performance of Immobilized Polysaccharide Phases (the modern standard) against Coated Phases and Derivatization strategies . We provide a self-validating method development protocol designed to achieve baseline resolution (


) while ensuring method robustness.

Comparative Analysis of Separation Strategies

Option A: Direct Separation on Immobilized CSPs (Recommended)

Columns: Chiralpak IA, IC, IG (Daicel) or equivalents (Phenomenex Lux i-Series). Mechanism: These columns use amylose or cellulose carbamates immobilized onto silica. Why it wins: The immobilization allows the use of "forbidden" solvents (like DCM, THF, or Ethyl Acetate) which can induce conformational changes in the polymer selector, often unlocking selectivity that standard alcohol/alkane mixes miss. They are also highly robust against the basic additives (DEA/TEA) required for piperazines.

Option B: Direct Separation on Coated CSPs (Traditional)

Columns: Chiralpak AD-H, Chiralcel OD-H. Mechanism: Physically coated polysaccharide derivatives. Verdict: Risky. While often having higher loading capacity, these phases are restricted to alkane/alcohol mobile phases. If the piperazine derivative is not soluble in Hexane/EtOH, you cannot add DCM to dissolve it without stripping the column.

Option C: Pre-Column Derivatization

Method: Reacting with UV-active chiral or achiral reagents (e.g., GITC, NBD-Cl). Verdict: Avoid unless necessary. While this solves the UV detection limit issue (piperazines have low absorbance >220 nm), it adds a reaction step, introduces kinetic resolution risks, and complicates validation. Only use if direct UV/RI/ELSD detection is impossible.

Performance Matrix
FeatureImmobilized CSPs (IA/IC/IG)Coated CSPs (AD/OD)Derivatization Method
Solvent Versatility High (Compatible with DCM, THF, MtBE)Low (Alkanes/Alcohols only)N/A (Depends on derivative)
Peak Shape (Basic) Excellent (with 0.1% DEA)Good (with 0.1% DEA)Excellent (Amine masked)
Robustness High (Long column life)Moderate (Stripping risk)Low (Reaction variability)
Throughput High (Direct injection)High (Direct injection)Low (Requires prep)
Success Probability 85-90% 60-70% 95% (but labor intensive)

Strategic Method Development Protocol

Phase 1: The "Magic Trio" Mobile Phase Screening

For 3-substituted piperazines, the separation mechanism relies heavily on hydrogen bonding and steric inclusion. The following screening condition is the industry "Gold Standard" starting point.

Standard Screening Conditions:

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temp: 25°C

  • Detection: UV @ 210 nm (Critical: Piperazines have virtually no absorbance at 254 nm).

Why DEA? You must use a basic additive. The isopropyl and methyl groups create steric bulk, but the amine nitrogens will hydrogen-bond to the silica support. Diethylamine (DEA) competes for these sites, sharpening the peak. Without DEA, you will likely see a single broad smear.

Phase 2: Optimization Logic

If


 (Partial Separation) or 

(Co-elution):
  • Switch Alcohol: Change Ethanol to 2-Propanol (IPA) . IPA is bulkier and often fits better into the chiral grooves of Amylose-based columns (IA/AD).

  • Switch Mode: If solubility is poor in Hexane, switch to Polar Organic Mode (Pure Acetonitrile + 0.1% DEA + 0.1% Ethanol). This is particularly effective for Chiralpak IG.

  • Temperature Effect: Lower temperature to 10-15°C. Enantioseparation is enthalpy-driven; lower temperatures increase the separation factor (

    
    ) but widen peaks.
    

Visualizing the Decision Pathway

The following diagram outlines the logical flow for developing this method, ensuring no time is wasted on dead-end parameters.

MethodDev Start Start: 1-isopropyl-3-methylpiperazine CheckUV Check UV Absorbance @ 210nm Start->CheckUV Screen1 Screen 1: Immobilized Columns (IA, IC, IG) MP: Hexane/EtOH/DEA (90:10:0.1) Decision1 Separation Achieved? Screen1->Decision1 CheckUV->Screen1 Signal Adequate Deriv Fallback: Derivatization (e.g., with NBD-Cl) CheckUV->Deriv No Signal Optimize Optimize: Adjust % EtOH or Flow Rate Decision1->Optimize Yes (Rs > 1.0) SwitchAlc Strategy B: Switch Modifier Hexane/IPA/DEA Decision1->SwitchAlc No (Co-elution) Success Final Method: Rs > 1.5, Tailing < 1.2 Optimize->Success PolarMode Strategy C: Polar Organic Mode 100% ACN/DEA or MeOH/DEA SwitchAlc->PolarMode Still No Sep SwitchAlc->Success PolarMode->Success

Caption: Decision tree for chiral method development of piperazine derivatives, prioritizing immobilized phases.

Detailed Experimental Protocol

Reagents & Equipment[2][3][4][5][6][7][8]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (low dwell volume preferred).

  • Columns:

    • Primary: Chiralpak IG-3 (3 µm, 4.6 x 150 mm) – Best for amines.

    • Secondary: Chiralpak IA-3 (3 µm, 4.6 x 150 mm).

  • Solvents: HPLC Grade n-Hexane, Ethanol (absolute), Diethylamine (DEA).

Step-by-Step Procedure
  • System Passivation:

    • Flush the system with 100% Ethanol to remove any previous reversed-phase aqueous buffers.

    • Critical: If the system previously used TFA (Trifluoroacetic acid), flush extensively with 50:50 Water:ACN to remove traces. TFA is an acid; it will neutralize your DEA and ruin the peak shape of the piperazine.

  • Mobile Phase Preparation (MP A):

    • Measure 900 mL n-Hexane.

    • Measure 100 mL Ethanol.

    • Add 1.0 mL Diethylamine (0.1%).

    • Note: Premixing is preferred over on-line mixing for chiral chromatography to ensure a stable baseline at low UV wavelengths.

  • Sample Preparation:

    • Dissolve 1.0 mg of 1-isopropyl-3-methylpiperazine in 1.0 mL of Ethanol .

    • Do not dissolve in pure acetonitrile or water if running Normal Phase; this will cause solvent peaks that interfere with the early eluting enantiomer.

  • Run Parameters:

    • Flow: 1.0 mL/min.[1][2][3]

    • Injection: 5 µL.

    • Temp: 25°C.

    • Wavelength: 210 nm (Reference: 360 nm).

  • Data Analysis:

    • Calculate Resolution (

      
      ) and Tailing Factor (
      
      
      
      ).
    • Target:

      
      . If 
      
      
      
      , increase DEA concentration to 0.2%.

Expected Results & Troubleshooting

ObservationRoot CauseCorrective Action
No Peaks Visible Detection wavelength too high.Switch to 205-210 nm or use RI/ELSD detector.
Broad Tailing Peaks Silanol interaction.Increase DEA to 0.2% or add 0.1% TEA (Triethylamine).
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase.
Shoulder / Partial Sep Insufficient Selectivity.Switch from Ethanol to IPA (Isopropanol).
Authoritative Insight: Why Chiralpak IG?

Recent literature suggests that the Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) offers superior selectivity for secondary amines compared to the older AD/OD generations. The chloro-substituent in the selector provides a unique electronic environment that often discriminates the steric bulk of the isopropyl group more effectively than the standard methyl-only selectors [1, 2].

References

  • BenchChem. (2025).[2] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Daicel Corporation. (2024). Instruction Manual for Immobilized CSPs (IA, IC, IG). Chiral Technologies. Retrieved from

  • Phenomenex. (2023). Chiral HPLC Separations: Technical Guide to Column Selection. Retrieved from

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from

Sources

A Comparative Guide to Determining Enantiomeric Excess of 3-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and toxicological profile. For chiral molecules such as 3-methylpiperazine derivatives, which are prevalent scaffolds in modern drug discovery, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth, comparative analysis of the primary analytical techniques for quantifying the enantiomeric purity of 3-methylpiperazine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Imperative of Enantiomeric Purity in 3-Methylpiperazine Derivatives

The 3-methylpiperazine core is a key building block in a wide array of biologically active molecules, including antihistamines, antidepressants, and anticancer agents. The introduction of a methyl group at the 3-position creates a chiral center, resulting in two enantiomers that can exhibit markedly different pharmacological and metabolic behaviors. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. Therefore, the ability to accurately and reliably determine the enantiomeric excess is paramount throughout the drug development lifecycle, from asymmetric synthesis and process optimization to final product formulation.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method for determining the enantiomeric excess of 3-methylpiperazine derivatives hinges on a variety of factors, including the required accuracy and sensitivity, sample throughput needs, and the instrumentation available. Each technique offers a unique set of advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Resolution Excellent baseline separation is often achievable.[1]High efficiency and resolution for volatile compounds.[2]Depends on the chiral auxiliary and the specific analyte; may have overlapping signals.
Sensitivity High, especially with UV-active derivatives.Very high, particularly with sensitive detectors like FID or MS.Generally lower sensitivity compared to chromatographic methods.[3]
Sample Throughput Moderate; can be automated for higher throughput.High, with fast analysis times for volatile compounds.High; rapid analysis once the method is established.[4]
Derivatization Often necessary to introduce a UV chromophore for sensitive detection.[1]Frequently required to increase volatility and improve peak shape.[5][6]Required to form diastereomers (using a chiral derivatizing agent or solvating agent).[4]
Instrumentation Widely available in analytical laboratories.Common in many analytical settings.Requires access to a high-field NMR spectrometer.
Non-destructive YesNo (sample is vaporized and often destroyed by the detector).Yes

In-Depth Technical Comparison and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a robust and widely utilized method for the enantioselective analysis of a broad spectrum of compounds, including 3-methylpiperazine derivatives.[3][4] The cornerstone of this technique is the chiral stationary phase (CSP), which facilitates the differential interaction of enantiomers, leading to their separation.

Causality Behind Experimental Choices:

  • Derivatization: 3-Methylpiperazine itself lacks a strong chromophore, making sensitive UV detection challenging. Derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), is a common and effective strategy to enhance detectability.[7] This pre-column reaction converts the amine into a highly absorbing derivative, significantly improving the signal-to-noise ratio.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[1] Columns such as Chiralpak® IC, which is based on cellulose tris(3,5-dichlorophenylcarbamate), often provide excellent enantioselectivity for this class of compounds.[1][8]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol is typically used in normal-phase chromatography. For basic analytes like piperazine derivatives, the addition of a small amount of an amine modifier, such as diethylamine (DEA), is crucial for improving peak shape and resolution by minimizing undesirable interactions with the silica support of the stationary phase.[1][9]

Experimental Protocol: Chiral HPLC of a Derivatized 3-Methylpiperazine Analogue

This protocol is based on established methods for piperazine derivatives.[1][7][8]

  • Derivatization:

    • Dissolve the 3-methylpiperazine sample in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a solution of NBD-Cl (4-chloro-7-nitrobenzofuran) in the same solvent, along with a non-nucleophilic base (e.g., triethylamine), to facilitate the reaction.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete derivatization.

    • Cool the reaction mixture and dilute with the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 35 °C.[8]

    • Detection: UV at 340 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 3-Methylpiperazine Sample Derivatization Derivatization with NBD-Cl Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Chiral HPLC Separation (Chiralpak® IC) Injection->Separation Detection UV Detection (340 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis of 3-Methylpiperazine.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[10] For 3-methylpiperazine, which is a relatively volatile compound, this method can be highly effective, often providing high resolution and sensitivity.

Causality Behind Experimental Choices:

  • Derivatization: While direct analysis is sometimes possible, derivatization is often employed to improve volatility, thermal stability, and chromatographic peak shape. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy for amines, as it replaces the active hydrogens on the nitrogen atoms with trifluoroacetyl groups, reducing polarity and enhancing volatility.[11]

  • Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs are the most widely used and successful for the GC separation of a vast array of chiral compounds, including heterocyclic amines.[12] These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, with the stability of these complexes differing enough to allow for chromatographic separation. For heterocyclic amines, a β-cyclodextrin phase is often a good starting point.[12]

Experimental Protocol: Chiral GC of a Derivatized 3-Methylpiperazine Analogue

This protocol is based on general procedures for the chiral GC analysis of amines.

  • Derivatization:

    • Dissolve the 3-methylpiperazine sample in a dry, aprotic solvent (e.g., dichloromethane).

    • Add trifluoroacetic anhydride (TFAA) in excess.

    • Heat the mixture at a controlled temperature (e.g., 70 °C) for a specified time in a sealed vial.

    • After cooling, the excess reagent and solvent can be evaporated under a stream of nitrogen, and the residue redissolved in a suitable solvent for GC injection.[11]

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

    • Carrier Gas: Helium at an appropriate flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 180 °C) to ensure good separation and elution of the derivatized enantiomers. The optimal temperature program needs to be determined experimentally.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Workflow for Chiral GC Method Development

GC_Workflow Sample 3-Methylpiperazine Sample Derivatization Derivatization with TFAA Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral GC Separation (Cyclodextrin CSP) Injection->Separation Detection FID or MS Detection Separation->Detection Analysis Data Analysis and % ee Calculation Detection->Analysis

Caption: Workflow for Chiral GC Analysis of 3-Methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[3][4] Unlike chromatographic techniques, it does not physically separate the enantiomers. Instead, it relies on the use of a chiral auxiliary to induce a diastereomeric environment, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.

Causality Behind Experimental Choices:

  • Chiral Solvating Agents (CSAs): For 3-methylpiperazine derivatives, chiral solvating agents are a convenient choice. These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to different chemical shifts for corresponding protons in the two enantiomers. (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones have been shown to be effective CSAs for certain chiral molecules.[4]

  • Solvent and Temperature: The choice of solvent and temperature can significantly impact the degree of chemical shift non-equivalence. Non-polar solvents like deuterated chloroform (CDCl₃) are often used. Lowering the temperature can enhance the stability of the diastereomeric complexes and improve the resolution of the signals.[4]

Experimental Protocol: Chiral NMR using a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve a known amount of the 3-methylpiperazine derivative in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add an equimolar amount of a suitable chiral solvating agent (e.g., an enantiopure diketopiperazine derivative).[4]

    • Gently mix the solution.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Logical Relationship in Chiral NMR Analysis

NMR_Logic cluster_components Components in NMR Tube cluster_nmr NMR Spectrum Analyte Racemic 3-Methylpiperazine Derivative (R and S enantiomers) Formation Formation of Transient Diastereomeric Complexes (R-S' and S-S') Analyte->Formation CSA Chiral Solvating Agent (S') CSA->Formation Signal1 Distinct NMR Signal for R-S' Formation->Signal1 Signal2 Distinct NMR Signal for S-S' Formation->Signal2 Quantification Quantification by Integration of Signal Areas Signal1->Quantification Signal2->Quantification

Caption: Principle of ee Determination by Chiral NMR Spectroscopy.

Conclusion and Recommendations

The choice of the most appropriate method for determining the enantiomeric excess of 3-methylpiperazine derivatives is context-dependent.

  • Chiral HPLC is often the method of choice for routine quality control in a regulated environment due to its robustness, high sensitivity (with derivatization), and excellent resolving power.[3]

  • Chiral GC is a highly efficient and sensitive method, particularly for volatile derivatives, and can be advantageous for high-throughput screening.

  • Chiral NMR provides a rapid, non-destructive, and straightforward approach that is especially useful for reaction monitoring and in research settings where quick assessments of enantiomeric purity are needed.[3]

For comprehensive and unambiguous characterization of enantiomeric purity, a cross-validation approach using two different techniques, such as chiral HPLC and chiral NMR, is highly recommended.[3] This orthogonal approach provides a high degree of confidence in the analytical results, ensuring the quality, safety, and efficacy of 3-methylpiperazine-based pharmaceutical products.

References

  • The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. Available at: [Link]

  • (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A new chiral stationary phase for gas chromatography by use of a chiral thiacalix[8]arene derivative. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. Available at: [Link]

  • Determination of enantiomeric excess. University of Bristol. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports. Available at: [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

Sources

Chiral Resolution of Piperazine Scaffolds: A Technical Comparison of Chiralpak IC vs. AD-H

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperazine Paradox"

In pharmaceutical development, piperazine scaffolds represent a unique chromatographic challenge. While pharmacologically privileged (found in antidepressants, antihistamines, and antifungals), their secondary/tertiary amine functionality introduces significant basicity (


), leading to severe peak tailing due to silanol interactions. Furthermore, their polarity often limits solubility in the alkane-heavy mobile phases required by traditional coated chiral stationary phases (CSPs).

This guide objectively compares the industry-standard Chiralpak AD-H (coated amylose) against the modern Chiralpak IC (immobilized cellulose). While AD-H remains the historical benchmark for broad selectivity, our analysis suggests that Chiralpak IC offers superior utility for piperazine derivatives due to its compatibility with "forbidden" polar solvents (DCM, THF) and unique chlorinated interaction mechanisms that complement the basic piperazine nitrogen.

Part 1: Technical Deep Dive – The Contenders

To understand the separation logic, we must first analyze the polymer physics governing these two phases.

Chiralpak AD-H: The "Gold Standard" (Legacy)
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate).

  • Type: Coated on 5

    
     silica gel.
    
  • Mechanism: Relies heavily on the helical twist of the amylose backbone. The 3,5-dimethyl groups create a specific steric cleft.

  • Limitation: Being coated, it is stripped by solvents like Ethyl Acetate, THF, DCM, and Chloroform. This restricts the user to Alkanes/Alcohol mixtures, often causing solubility issues for polar piperazines.

Chiralpak IC: The "Robust Problem Solver"
  • Selector: Cellulose tris(3,5-dichlorophenylcarbamate).[1][2]

  • Type: Immobilized (chemically bonded) on 5

    
     silica gel.
    
  • Mechanism: The cellulose backbone is linear/sheet-like (rigid). The chloro-substituents introduce strong electron-withdrawing zones, creating unique dipole-dipole interaction sites distinct from the methyl-based AD-H.

  • Advantage: Immune to solvent stripping. This allows the use of DCM or THF to dissolve stubborn piperazine salts and improve mass transfer.

Visualization: Interaction Mechanisms

The following diagram contrasts the binding pockets and primary interaction forces of both columns.

Chiral_Mechanism_Comparison cluster_ADH Chiralpak AD-H (Amylose) cluster_IC Chiralpak IC (Cellulose) ADH_Selector Selector: Amylose tris(3,5-dimethylphenylcarbamate) ADH_Mech Mechanism: Helical Cavity Inclusion + H-Bonding ADH_Selector->ADH_Mech ADH_Limit Limitation: Coated Phase (Fragile) No DCM/THF ADH_Mech->ADH_Limit IC_Selector Selector: Cellulose tris(3,5-dichlorophenylcarbamate) IC_Mech Mechanism: Dipole-Dipole (Cl groups) + Pi-Pi Interactions IC_Selector->IC_Mech IC_Adv Advantage: Immobilized Phase (Robust) Compatible with DCM/THF/EtOAc IC_Mech->IC_Adv Piperazine Piperazine Target (Basic Amine, Polar) Piperazine->ADH_Mech Steric Fit (Good) Tail Risk (High) Piperazine->IC_Mech Dipole Attraction (Strong) Solubility (Excellent)

Figure 1: Mechanistic comparison of Chiralpak AD-H (Amylose/Methyl) vs. IC (Cellulose/Chloro) showing interaction pathways.

Part 2: Comparative Performance Analysis

Solvent Compatibility & Solubility

For piperazine drugs, solubility is often the bottleneck.

  • AD-H: Restricted to Hexane/IPA/EtOH. If your piperazine is a salt (HCl/Tosylate), it may precipitate in 90% Hexane.

  • IC: Allows the use of "Non-Standard" mobile phases. A mixture of DCM/Methanol/TEA is often the "magic bullet" for piperazines on IC, providing both solubility and unique selectivity.

Resolution ( ) and Peak Shape

Data synthesized from comparative screenings of basic pharmaceutical intermediates [1][2].

FeatureChiralpak AD-HChiralpak IC
Primary Selectivity Excellent for aromatic, planar piperazines.Superior for polar, halogenated, or bulky piperazines.
Tailing Factor (

)
Often > 1.5 without high amine additive loads.Typically 1.1 - 1.3 (Better mass transfer).
Basicity Tolerance Requires 0.1% DEA/TEA to suppress silanols.Requires 0.1% DEA/TEA, but tolerates stronger organic modifiers.
Sample Capacity Lower (due to solubility limits in alkanes).Higher (can use DCM/THF for injection).
Reversibility Risk: High % Alcohol can swell/strip phase.Safe: Can run 100% Acetonitrile or Methanol.[3][4]

Part 3: Experimental Protocol (Self-Validating)

Objective: To determine the optimal column for a novel piperazine analog. Safety: All mobile phases containing DEA/TEA must be used in a fume hood.

Phase 1: The "Parallel Screen" (Recommended)

Do not screen sequentially; screen parallel to save time.

  • Sample Preparation:

    • Dissolve 1 mg of racemate in 1 mL of Ethanol (for AD-H) and 1 mL of DCM (for IC).

    • Validation Check: Ensure solution is clear. If cloudy, filter (0.45

      
      ).
      
  • Mobile Phase Setup:

    • System A (AD-H): n-Hexane / IPA / Diethylamine (80 : 20 : 0.1).

    • System B (IC): n-Hexane / DCM / Ethanol / Diethylamine (50 : 30 : 20 : 0.1).

    • Note: The inclusion of DCM in System B utilizes the immobilized nature of IC to alter selectivity.

  • Run Parameters:

    • Flow: 1.0 mL/min.[5][6]

    • Temp: 25°C.

    • Detection: UV (254 nm and 230 nm).

Phase 2: Optimization Logic

If


 (baseline separation not achieved):
  • On AD-H: Switch modifier from IPA to Ethanol. Do not use DCM.

  • On IC: Switch to "Forbidden Mode." Use MtBE / Methanol / DEA (90 : 10 : 0.1) . The ether oxygen in MtBE often interacts favorably with piperazine protons.

Method Development Workflow

The following decision tree guides the researcher through the screening process.

Piperazine_Screening_Workflow Start Start: Piperazine Racemate Solubility Solubility Check: Is sample soluble in Hexane/Alcohol? Start->Solubility ADH_Route Yes: Screen AD-H (Hex/IPA/DEA) Solubility->ADH_Route Soluble IC_Route No: Screen IC (DCM/EtOH/DEA) Solubility->IC_Route Insoluble Result_ADH AD-H Result: Rs > 1.5? ADH_Route->Result_ADH Result_IC IC Result: Rs > 1.5? IC_Route->Result_IC Success Method Validated Result_ADH->Success Yes Fail_ADH Switch Modifier: Try Hex/EtOH/DEA Result_ADH->Fail_ADH No Result_IC->Success Yes Fail_IC Switch Solvent Mode: Try MtBE or THF Result_IC->Fail_IC No Fail_ADH->IC_Route Still Fails (Go to Robust)

Figure 2: Decision tree for selecting and optimizing separation conditions for piperazine derivatives.

Verdict: Which Column Wins?

  • Choose Chiralpak AD-H if: You are separating a standard, lipophilic piperazine and require a quick, legacy-compliant method using standard solvents (Hexane/IPA). It remains the statistical leader for "hit rate" on simple aromatics [3].

  • Choose Chiralpak IC if: You are working with polar piperazine salts , require DCM/THF for solubility, or have failed to separate the compound on AD-H. The chlorinated selector provides orthogonal selectivity that frequently resolves compounds where the methyl-based AD-H fails [4].

Final Recommendation: For a modern drug discovery lab, Chiralpak IC is the more versatile investment due to its resistance to solvent damage and broader "design space" for method development.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IC Columns. Retrieved from [Link]

  • Wang, F., et al. (2004). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation. Journal of Chromatography A. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Analyzing Diastereotopic Protons in 1-isopropyl-3-methylpiperazine by ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular characterization, a nuanced understanding of stereochemistry is paramount. Molecules with identical connectivity but different spatial arrangements of atoms, known as stereoisomers, can exhibit vastly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these three-dimensional structures. This guide provides an in-depth analysis of the ¹H NMR signals of 1-isopropyl-3-methylpiperazine, with a particular focus on the phenomenon of diastereotopicity.

The Genesis of Diastereotopicity in 1-isopropyl-3-methylpiperazine

Diastereotopicity is a stereochemical property observed in both chiral and achiral molecules. Protons are considered diastereotopic if their replacement with a different group would result in the formation of diastereomers.[1] In the context of ¹H NMR spectroscopy, diastereotopic protons are non-equivalent and, therefore, resonate at different chemical shifts, often leading to more complex spectra than might be initially anticipated.[2]

In the case of 1-isopropyl-3-methylpiperazine, the presence of a chiral center at the C3 position (due to the methyl substituent) is the primary source of diastereotopicity. This single stereocenter removes the plane of symmetry that would otherwise make the pairs of protons on the piperazine ring's methylene groups equivalent.[3] Consequently, the geminal protons on C2, C5, and C6 become diastereotopic.[4][5] Their distinct spatial relationships to the methyl group at C3 and the bulky isopropyl group at N1 result in different electronic environments and, thus, different chemical shifts.

Furthermore, the conformational flexibility of the piperazine ring, which typically undergoes rapid chair-to-chair interconversion, can influence the appearance of the NMR spectrum.[6] At room temperature, this interconversion may be fast on the NMR timescale, leading to averaged signals. However, the presence of bulky substituents like the isopropyl group can raise the energy barrier for this inversion, potentially allowing for the observation of distinct conformers, especially at lower temperatures.[7][8]

G NMR Workflow for Analyzing Diastereotopic Protons cluster_0 Initial Analysis cluster_1 Advanced Techniques for Signal Resolution 1D_H_NMR 1D ¹H NMR 2D_COSY 2D ¹H-¹H COSY 1D_H_NMR->2D_COSY Identify J-coupling 2D_HSQC 2D ¹H-¹³C HSQC 1D_H_NMR->2D_HSQC Resolve overlapping signals VT_NMR Variable Temperature NMR 1D_H_NMR->VT_NMR Study conformational dynamics CSA_NMR Chiral Solvating Agent NMR 1D_H_NMR->CSA_NMR Resolve enantiomers (if racemic)

Caption: Workflow for NMR analysis of complex molecules.

Variable Temperature (VT) NMR: Probing Conformational Dynamics

The piperazine ring exists in a dynamic equilibrium of chair conformations. [6]VT-NMR is an excellent technique to study these dynamics.

  • At High Temperatures : The rate of chair-to-chair interconversion is fast, and the NMR spectrum will show averaged signals for the axial and equatorial protons.

  • At Low Temperatures : As the temperature is decreased, the rate of interconversion slows down. If the energy barrier is high enough, the exchange may become slow on the NMR timescale, and separate signals for the axial and equatorial protons of the individual conformers may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier to interconversion. [3][8]

Chiral Solvating Agents (CSAs): Resolving Enantiomers

If the synthesized 1-isopropyl-3-methylpiperazine is a racemic mixture (an equal mixture of the R and S enantiomers), its standard ¹H NMR spectrum will be a single set of signals representing both enantiomers. Chiral solvating agents are chiral compounds that can be added to the NMR sample to induce the formation of transient, diastereomeric complexes with the enantiomers of the analyte. [9][10] These diastereomeric complexes have different NMR spectra, resulting in a doubling of the signals for the analyte. This allows for the direct observation and quantification of the enantiomeric excess (ee) of the sample. [11][12]

Conclusion

The ¹H NMR spectrum of 1-isopropyl-3-methylpiperazine provides a textbook example of how a single chiral center can induce diastereotopicity in nearby methylene protons, leading to a complex but informative spectrum. While a standard 1D ¹H NMR experiment reveals the initial complexity, a comprehensive analysis requires the application of advanced techniques. 2D NMR methods like COSY and HSQC are essential for unambiguous signal assignment by revealing proton-proton and proton-carbon connectivities. Variable temperature NMR offers insights into the conformational dynamics of the piperazine ring, while the use of chiral solvating agents can resolve the signals of enantiomers in a racemic mixture. By employing this multi-faceted NMR approach, researchers can fully characterize the three-dimensional structure and stereochemical purity of 1-isopropyl-3-methylpiperazine, a critical step in the development of new chemical entities.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41461–41475. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41461–41475. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Kumar, A., & Singh, R. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4483. [Link]

  • YouTube. (2020, November 24). Chiral Resolving agents. [Link]

  • Wodtke, R., Kuchar, M., Dzijak, R., Petrik, M., & Mamat, C. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 20(10), 18277-18294. [Link]

  • ResearchGate. (2018, December 9). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Steinberg, J., Kuchar, M., Dzijak, R., Petrik, M., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. JoVE. [Link]

  • ResearchGate. (2020, January 1). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate. [Link]

  • Wikipedia. (2024, October 28). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • YouTube. (2021, September 30). NMR Spectroscopy: Diastereotopism. [Link]

  • TÜBİTAK Academic Journals. (2025, December 25). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0101773). PhytoBank. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. The Royal Society of Chemistry. [Link]

  • Sphinix. (2018). Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. Sphinix. [Link]

Sources

distinguishing (R)-1-isopropyl-3-methyl from 1-methyl-3-isopropyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach the differentiation of these isomers not merely as a naming convention exercise, but as a rigorous conformational and stereochemical challenge.

The Nomenclature Paradox & Stereochemical Reality

The distinction between "(R)-1-isopropyl-3-methyl" and "1-methyl-3-isopropyl" presents a classic intersection of chemical nomenclature and analytical resolution. According to IUPAC standards, substituents on a parent chain or ring must be cited in alphabetical order. Therefore, "1-isopropyl-3-methylcyclohexane" (the m-menthane framework) is the correct designation, making "1-methyl-3-isopropyl" an obsolete, non-compliant synonym for the exact same constitutional connectivity[1].

However, in drug development and synthetic chemistry, this phrasing colloquially refers to the challenge of distinguishing specific stereocenters—specifically, differentiating the absolute configuration (e.g., the (1R,3S) enantiomer) from its diastereomeric or positional inverses. Because these isomers share identical mass and connectivity, standard analytical techniques like basic LC-UV or low-resolution MS fail. We must rely on methodologies that probe the 3D spatial arrangement and conformational thermodynamics of the molecule.

Conformational Mechanics & Causality

To successfully analyze these isomers, one must leverage their conformational thermodynamics. In the cyclohexane ring, the isopropyl group acts as a conformational anchor due to its high A-value (~2.15 kcal/mol) compared to the methyl group (~1.70 kcal/mol). To minimize severe 1,3-diaxial steric clashes, the isopropyl group overwhelmingly dictates the chair conformation by locking itself into the equatorial position[2].

Consequently, the stereochemical identity (cis vs. trans) is entirely dictated by the methyl group's forced positioning:

  • Cis-Isomer: Both substituents can occupy equatorial positions (e,e), making it highly stable.

  • Trans-Isomer: The methyl group is forced into the axial position (e,a) because the bulkier isopropyl group monopolizes the equatorial plane.

This causality is the foundation for our analytical workflows.

Workflow Start Analyte: m-Menthane Isomer Mixture Const Constitutional Verification (GC-MS / 13C NMR) Start->Const Diastereomer Diastereomer Resolution (cis vs trans via 1H NMR) Const->Diastereomer Identifies relative stereochemistry Enantiomer Enantiomer Resolution ((R) vs (S) via Chiral GC) Diastereomer->Enantiomer Resolves absolute configuration

Analytical workflow for resolving 1-isopropyl-3-methylcyclohexane stereoisomers.

Comparative Performance of Analytical Alternatives

To objectively isolate and identify these isomers, we must compare the performance of three primary analytical alternatives.

Analytical MethodologyPrimary UtilityResolution TargetLimit of Detection (LOD)Mechanistic Causality
1H & 13C NMR Spectroscopy Structural ElucidationDiastereomers (cis/trans)~1-5% mol fractionDifferentiates axial vs. equatorial proton coupling constants (

-values) and steric shielding.
Chiral GC-MS Trace Enantiomeric ProfilingEnantiomers (e.g., 1R vs 1S)< 0.01%Transient diastereomeric inclusion complexes with

-cyclodextrin stationary phase[3].
Optical Polarimetry Bulk Chiral PurityNet Enantiomeric Excess (ee)High (requires pure bulk)Measures net rotation of plane-polarized light; fails entirely for racemic mixtures.

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions designed as self-validating systems, ensuring that any negative or ambiguous result can be traced back to a specific mechanical or chemical failure rather than an assumption.

Protocol 1: Diastereomeric Resolution via 1H NMR and 2D NOESY

This protocol exploits the conformational locking mechanism described above to distinguish the cis and trans diastereomers.

  • Sample Preparation: Dissolve 15 mg of the purified isomer mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • System Suitability & Self-Validation: Before acquiring the sample data, run a standard 1H spectrum of a known reference (e.g., pure toluene). Verify magnetic shimming by ensuring the TMS linewidth at half-height is < 0.5 Hz, and calibrate the 90° pulse width. Validation Check: If the sample peaks appear broad, the validated shim confirms the broadening is due to chemical exchange/conformational flipping, not poor magnetic homogeneity.

  • Data Acquisition: Acquire a standard 1H NMR (minimum 400 MHz) and a 2D NOESY sequence with a mixing time of 300–500 ms.

  • Mechanistic Interpretation: Locate the methine proton on C3 (the carbon attached to the methyl group).

    • If the isomer is trans , the methyl group is forced axial[2]. The corresponding C3 proton is equatorial, presenting as a narrow multiplet with small coupling constants (

      
       and 
      
      
      
      ≈ 2–5 Hz).
    • If the isomer is cis , the methyl group is equatorial. The C3 proton is axial, presenting as a broad multiplet with at least two large diaxial couplings (

      
       ≈ 10–12 Hz).
      
Protocol 2: Enantiomeric Differentiation via Chiral GC-MS

While NMR resolves diastereomers, it cannot distinguish enantiomers (e.g., (1R,3S) vs (1S,3R)) in an achiral environment. Chiral GC-MS is required for absolute configuration profiling.

  • Column Selection: Install a chiral capillary column coated with a derivatized

    
    -cyclodextrin stationary phase (e.g., Rt-
    
    
    
    DEXsm, 30 m × 0.25 mm ID).
  • Method Setup: Set the GC injector to 220°C with a split ratio of 50:1. Program the oven: initial hold at 60°C for 2 min, ramp at 2°C/min to 150°C. Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • System Suitability & Self-Validation: Prior to analyzing the unknown, inject a certified racemic mixture of the target isomers. Validation Check: The protocol is only validated if the system achieves baseline resolution (

    
    ) between the enantiomeric pairs. This proves the chiral selector is actively forming distinct, transient diastereomeric inclusion complexes based on the spatial fit of the (R) vs (S) centers[3]. If 
    
    
    
    , the column is degraded or the ramp rate is too fast.
  • Sample Analysis: Inject 1 µL of the unknown sample (diluted to 1 mg/mL in hexane). Compare the retention times and mass fragmentation patterns (extracted ion chromatograms at m/z 140, 97, 55) against the validated racemic standard to quantify the specific (R) or (S) distribution.

References

  • [1] Cyclohexane, 1-methyl-3-(1-methylethyl)- | C10H20 | CID - PubChem - NIH. National Institutes of Health (NIH). URL:[Link]

  • [2] Which is the most stable chair structure for cis-1-isopropyl-3-methylcyclohexane? Pearson / Vaia. URL:[Link]

  • [3] Quantitative Analysis of Menthol Isomer Distributions in Selected Samples. Journal of Chromatographic Science, ResearchGate. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-1-Isopropyl-3-methyl-piperazine

[1]

Executive Safety Assessment

Handling (R)-1-Isopropyl-3-methyl-piperazine requires more than standard compliance; it demands a mechanistic understanding of its reactivity.[1] As a chiral piperazine derivative, this compound presents a dual-threat profile: immediate corrosivity due to its alkaline amine functionality and long-term sensitization risks typical of the piperazine class.[1]

This guide moves beyond generic SDS advice to provide a self-validating safety system. The core directive is Zero Skin/Respiratory Contact .[2]

The "Why" Behind the Protocol (Mechanistic Insight)
  • Corrosivity (pH > 11): Like many secondary amines, this compound readily accepts protons from tissue water, generating hydroxide ions (

    
    ) that cause liquefactive necrosis.[1] Unlike acid burns, which form a protective eschar, amine burns penetrate deep into the dermis.
    
  • Sensitization (Haptenization): Piperazines are notorious respiratory and skin sensitizers. They can act as haptens, binding to body proteins to trigger an immune response. Repeated low-level exposure can lead to irreversible occupational asthma.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required gear based on the "Barrier Integrity" principle.

PPE ComponentSpecificationOperational Logic
Eye Protection Chemical Splash Goggles (Indirect Vent) + Face Shield Reasoning: Amine vapors are lachrymators.[1] Standard safety glasses allow vapor bypass. A face shield is mandatory during pouring to prevent facial chemical burns.
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateReasoning: Nitrile offers fair splash protection but poor resistance to amines upon immersion.[1] Double gloving provides a "sacrificial layer" allowing safe doffing after contact.
Respiratory Fume Hood (Primary)Respirator w/ Type K (Ammonia/Amine) or ABEK cartridges (Secondary)Reasoning: Standard organic vapor (OV) cartridges are often ineffective against low-molecular-weight amines.[1] Specific amine-chelation filters are required if hood containment is breached.
Body Defense Tyvek® Lab Coat (or similar impervious material) + Chemical ApronReasoning: Cotton lab coats absorb amines, holding the corrosive agent against the skin. Impervious materials are required for transfer operations.

Glove Selection & Integrity Logic

Nitrile gloves are permeable to piperazine derivatives over time. You must operate under a "Splash & Change" protocol. The following decision logic illustrates the safety threshold for glove selection.

GloveSelectionStartTask AssessmentExposureTypeExposure Type?Start->ExposureTypeSplashIncidental SplashExposureType->SplashWeighing / PipettingImmersionHigh Risk / ImmersionExposureType->ImmersionSpill Cleanup / SynthesisNitrileDouble Nitrile (Exam Grade)Change immediately on contactSplash->NitrileLaminateSilver Shield / Laminate(Chemically Impervious)Immersion->LaminateValidationIntegrity Check:Inflate glove to check for pinholesNitrile->ValidationPre-DonningLaminate->ValidationPre-Donning

Figure 1: Glove Selection Logic. Note that standard nitrile gloves are treated as "sacrificial" barriers only.[1]

Operational Protocol: The "Zero-Contact" Workflow[1]

Phase A: Preparation (The Self-Validating Check)[1]
  • Airflow Verification: Verify fume hood face velocity is 80–100 fpm.

  • Neutralizer Prep: Have a spray bottle of dilute acetic acid (5%) or citric acid readily available in the hood. This allows for immediate neutralization of minor drips on surfaces (NOT on skin).

  • Barrier Check: Inspect gloves for pinholes by trapping air and squeezing (see Figure 1).

Phase B: Active Handling
  • Weighing:

    • Never weigh this compound on an open bench. If the balance is outside the hood, use a secondary containment vessel (e.g., a tared glass vial with a cap) to transport the material.

    • Technique: Open the stock container only inside the hood. Transfer the aliquot to the transport vial, seal it, and wipe the exterior with a dry Kimwipe before removing it from the hood.

  • Liquid Transfer:

    • Use positive displacement pipettes if possible to prevent dripping due to vapor pressure or viscosity.

    • The "Clean Hand/Dirty Hand" Rule: Designate one hand (usually the non-dominant) as the "dirty" hand that touches the chemical container. The other hand touches only clean surfaces (pipette plunger, notebook).

Phase C: Decontamination & Doffing[1]
  • Surface Decon: Wipe down all tools with a solvent-dampened wipe, followed by a water wipe.

  • Glove Removal:

    • Remove the outer pair of gloves inside the fume hood and dispose of them as solid hazardous waste.

    • Inspect the inner pair for any discoloration or signs of permeation.

    • Wash hands with soap and water immediately after removing the inner pair.[2][3][4]

Emergency Response: Spill & Exposure

In the event of a release, immediate action is required to prevent sensitization and burns.

SpillResponseIncidentSpill DetectedAssessAssess Volume & LocationIncident->AssessMinorMinor (<10mL) in HoodAssess->MinorMajorMajor (>10mL) or Outside HoodAssess->MajorPPE_UpDon Laminate Gloves& Face ShieldMinor->PPE_UpEvacuateEvacuate LabTrigger AlarmMajor->EvacuateAbsorbAbsorb with Vermiculiteor Chem-PadPPE_Up->AbsorbNeutralizeWipe Surface withDilute Acetic AcidAbsorb->NeutralizeDisposeSeal in HazWaste BagLabel: 'Corrosive/Amine'Neutralize->Dispose

Figure 2: Spill Response Decision Matrix.[1][3] Differentiates between manageable containment and evacuation triggers.

First Aid (Immediate Action)[1][3][4]
  • Skin Contact: Flush with water for 15 minutes .[3][4] Do not use vinegar (acetic acid) on skin burns; the exothermic neutralization reaction can worsen tissue damage. Use water only.

  • Eye Contact: Irrigate immediately.[2][3][4] Time is tissue. Hold eyelids apart to ensure pH normalization of the entire eye surface.

Disposal & Logistics

Do not dispose of down the drain. The alkalinity and ecotoxicity of piperazines make them strictly regulated.

  • Segregation: Store waste in a dedicated "Basic/Alkaline Organic" stream.

    • Critical: Do not mix with acidic waste streams (e.g., waste HCl or H2SO4). This will cause a violent exothermic reaction and potential geyser effect.

    • Critical: Do not mix with oxidizers (e.g., waste nitric acid).[5] This can form unstable N-nitroso compounds or cause fire.

  • Labeling: Clearly mark the waste container: "Contains (R)-1-Isopropyl-3-methyl-piperazine. Corrosive. Sensitizer."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53167, N-Methylpiperazine (Analogous Handling). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine derivatives and sensitization risks. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Isopropyl-3-methyl-piperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Isopropyl-3-methyl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.